molecular formula C22H30O7S B8105108 Benzyl-PEG4-Ots

Benzyl-PEG4-Ots

Cat. No.: B8105108
M. Wt: 438.5 g/mol
InChI Key: VDKAUDYAZGYGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-PEG4-Ots is a useful research compound. Its molecular formula is C22H30O7S and its molecular weight is 438.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O7S/c1-20-7-9-22(10-8-20)30(23,24)29-18-17-27-14-13-25-11-12-26-15-16-28-19-21-5-3-2-4-6-21/h2-10H,11-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKAUDYAZGYGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-PEG4-Ots as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzyl-PEG4-Ots, a frequently utilized linker in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, provide detailed protocols for its use in PROTAC synthesis, and illustrate the fundamental biological pathways and experimental workflows associated with PROTAC technology.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[3]

The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the POI.[3] Polyethylene glycol (PEG) chains are commonly incorporated into linkers to enhance solubility and cell permeability.[4] this compound is a PEG-based linker that offers a balance of flexibility and defined length, making it a valuable tool in the PROTAC developer's arsenal.

This compound: Chemical Properties and Handling

This compound is a 4-unit polyethylene glycol derivative containing a benzyl group and a tosyl (Ots) group. The tosyl group serves as a good leaving group for nucleophilic substitution, typically by an amine-containing E3 ligase ligand, facilitating the first step in PROTAC synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 89346-82-7
Molecular Formula C22H30O7S
Molecular Weight 438.54 g/mol
Appearance LiquidPharmaffiliates
Purity >95%
Storage Conditions 2-8°C Refrigerator (Short term), -20°C (Long term)
Shipping Conditions Ambient Temperature
Solubility Soluble in DMSO, DMF, and DichloromethaneGeneric knowledge

Note: Solubility can vary between batches and manufacturers. It is recommended to perform a small-scale solubility test before proceeding with large-scale experiments.

PROTAC Synthesis Utilizing this compound: A Step-by-Step Protocol

The following is a generalized, two-step protocol for the synthesis of a PROTAC using this compound. This protocol is adapted from a similar synthesis and should be optimized for specific ligands.

Step 1: Coupling of this compound with an Amine-Containing E3 Ligase Ligand

This step involves the nucleophilic substitution of the tosyl group on this compound by the amine group of the E3 ligase ligand.

Materials:

  • This compound (1.1 eq)

  • Amine-containing E3 ligase ligand (e.g., pomalidomide derivative) (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

  • LC-MS for reaction monitoring

Procedure:

  • Dissolve the amine-containing E3 ligase ligand and this compound in anhydrous DMF to a concentration of 0.1 M.

  • Add DIPEA to the reaction mixture.

  • Stir the reaction mixture at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the E3 ligase ligand-linker conjugate.

Step 2: Coupling of the E3 Ligase Ligand-Linker with the Protein of Interest (POI) Ligand

This final step forms the complete PROTAC molecule through an amide bond formation, assuming the POI ligand has a carboxylic acid for coupling.

Materials:

  • E3 ligase ligand-linker conjugate from Step 1 (1.0 eq)

  • POI ligand with a terminal carboxylic acid (1.0 eq)

  • PyBOP (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

  • LC-MS for reaction monitoring

  • Preparative HPLC for purification

Procedure:

  • Dissolve the POI ligand, the E3 ligase ligand-linker conjugate, and PyBOP in anhydrous DMF to a concentration of 0.1 M.

  • Add DIPEA to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

  • Characterize the final product by ¹H NMR and Mass Spectrometry to confirm its identity and purity.

The PROTAC Signaling Pathway: A Visual Guide

The mechanism of action of a PROTAC involves a series of orchestrated intracellular events, culminating in the degradation of the target protein. This signaling cascade is a key aspect of the ubiquitin-proteasome system.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 PROTAC-Mediated Ubiquitination E1 E1 (Ubiquitin-activating enzyme) AMP_PPi AMP + PPi E1->AMP_PPi ATP Hydrolysis E2 E2 (Ubiquitin-conjugating enzyme) E1->E2 Ub Transfer Ub Ubiquitin (Ub) Ub->E1 ATP ATP Ternary_Complex Ternary Complex (POI-PROTAC-E3) E2->Ternary_Complex Recruitment E3 E3 Ligase E3->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->PROTAC PROTAC->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: PROTAC Signaling Pathway. This diagram illustrates the key steps in PROTAC-mediated protein degradation, from ubiquitin activation to the final degradation of the target protein by the proteasome.

Experimental Workflow for PROTAC Evaluation

The development of a successful PROTAC requires a rigorous and systematic evaluation process to assess its efficacy and mechanism of action. The following workflow outlines the key experimental stages.

PROTAC_Evaluation_Workflow cluster_0 PROTAC Discovery & Evaluation Start PROTAC Design & Synthesis Biochemical_Assays Biochemical Assays (e.g., TR-FRET, FP, SPR) Start->Biochemical_Assays Assess Ternary Complex Formation Cell_Permeability Cell Permeability Assays (e.g., NanoBRET) Start->Cell_Permeability Evaluate Cellular Uptake Target_Degradation Target Degradation Assays (e.g., Western Blot, In-Cell ELISA) Biochemical_Assays->Target_Degradation Cell_Permeability->Target_Degradation DC50_Dmax Determine DC50 & Dmax Target_Degradation->DC50_Dmax Mechanism_Validation Mechanism of Action Validation (e.g., Proteasome/Neddylation Inhibition) DC50_Dmax->Mechanism_Validation Selectivity_Profiling Selectivity Profiling (e.g., Proteomics) Mechanism_Validation->Selectivity_Profiling Optimization Lead Optimization (Structure-Activity Relationship) Selectivity_Profiling->Optimization Optimization->Start Iterative Redesign In_Vivo In Vivo Studies Optimization->In_Vivo Candidate Selection

Figure 2: PROTAC Experimental Workflow. This flowchart outlines the logical progression of experiments for the discovery and evaluation of a novel PROTAC, from initial design to in vivo studies.

Conclusion

This compound is a versatile and valuable tool for the construction of PROTACs. Its defined length, flexibility, and straightforward reactivity make it an attractive choice for researchers in the field of targeted protein degradation. This guide has provided a comprehensive overview of its properties, synthetic applications, and the broader context of PROTAC development and evaluation. By understanding these fundamental principles, researchers can more effectively design and implement strategies to create novel and potent protein degraders for therapeutic and research applications.

References

In-Depth Technical Guide to Benzyl-PEG4-Ots: A Key Linker in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG4-Ots, a heterobifunctional linker widely employed in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The linker component is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately dictates the efficiency of protein degradation.

Core Molecular Data

This compound, systematically named 1-phenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate, is a polyethylene glycol (PEG)-based linker. The benzyl group at one terminus provides a stable protecting group, while the tosylate (Ots) group at the other end serves as an excellent leaving group for nucleophilic substitution, enabling covalent attachment to a ligand for an E3 ubiquitin ligase or a protein of interest (POI). The tetra-PEG spacer enhances the molecule's solubility and provides the necessary flexibility and length for optimal ternary complex formation.

PropertyValueReference
Chemical Formula C₂₂H₃₀O₇S[1]
Molecular Weight 438.54 g/mol [1]
Exact Mass 438.1700[1]
Elemental Analysis C: 60.26%; H: 6.90%; O: 25.54%; S: 7.31%[1]
CAS Number 89346-82-7[1]
Purity Typically >95%

Synthesis and Characterization

The synthesis of this compound is typically achieved through the tosylation of its precursor, Benzyl-PEG4-alcohol (1-phenyl-2,5,8,11-tetraoxatridecan-13-ol). This reaction involves the activation of the terminal hydroxyl group of the PEG chain with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general tosylation procedures for alcohols and should be optimized for specific laboratory conditions.

Materials:

  • Benzyl-PEG4-alcohol (1.0 equivalent)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.5 - 2.0 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 equivalents)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Benzyl-PEG4-alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (or pyridine) (1.5 eq.) and DMAP (0.1 eq.) to the stirred solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30-60 minutes, then let it warm to room temperature and continue stirring overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., ethyl acetate/hexanes) to yield the final product, this compound.

Expected Outcome: The product is typically a colorless to light yellow oil. The yield and purity should be determined by standard analytical techniques.

Role in PROTAC Synthesis and Mechanism of Action

This compound is a key building block in the modular synthesis of PROTACs. The tosylate group allows for facile reaction with a nucleophilic functional group (commonly an amine or a hydroxyl group) on either the POI ligand or the E3 ligase ligand to form a stable ether or amine linkage.

The general workflow for incorporating this compound into a PROTAC involves a two-step process:

  • Linker-Ligand Conjugation: this compound is reacted with the first ligand (either for the POI or the E3 ligase).

  • Final PROTAC Assembly: The benzyl protecting group on the resulting conjugate is removed (typically by catalytic hydrogenolysis), revealing a terminal alcohol. This alcohol can then be further functionalized (e.g., oxidized to a carboxylic acid) for coupling with the second ligand to complete the PROTAC structure.

PROTAC Mechanism of Action

The fundamental role of the PROTAC, and by extension the Benzyl-PEG4 linker, is to facilitate the formation of a ternary complex. This process initiates the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_ub_cycle Ubiquitination Cascade POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (E3 Ligand-Linker-POI Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3 Ub Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation Recycling PROTAC and E3 Recycled Proteasome->Recycling

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC Synthesis Workflow

The following diagram illustrates a representative workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis start Starting Materials linker This compound start->linker ligand1 E3 Ligase Ligand (with Nucleophile, e.g., -NH2) start->ligand1 step1 Step 1: Nucleophilic Substitution linker->step1 ligand1->step1 intermediate1 Benzyl-PEG4-Linker-E3 Ligand step1->intermediate1 step2 Step 2: Deprotection (e.g., Hydrogenolysis) intermediate1->step2 intermediate2 HO-PEG4-Linker-E3 Ligand step2->intermediate2 step3 Step 3: Activation of Alcohol (e.g., Oxidation to -COOH) intermediate2->step3 intermediate3 HOOC-PEG3-Linker-E3 Ligand step3->intermediate3 step4 Step 4: Amide Coupling (e.g., HATU, DIPEA) intermediate3->step4 ligand2 POI Ligand (with Amine, e.g., -NH2) ligand2->step4 final_protac Final PROTAC Molecule step4->final_protac

Caption: Representative workflow for PROTAC synthesis using this compound.

Quantitative Data in PROTAC Performance

The length and composition of the linker are paramount for the efficacy of a PROTAC, which is often quantified by the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values. While specific performance data for PROTACs utilizing the this compound linker are highly dependent on the specific target protein and E3 ligase ligands, PEG4 linkers are commonly found in potent degraders. The following table provides representative data for PROTACs with PEG-based linkers to illustrate the impact of linker length.

PROTAC TargetLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Cell Line
BRD4PEG (4 units)~1>95HeLa
TBK1PEG/Alkyl (12 atoms)<1000SignificantVarious
TBK1PEG/Alkyl (21 atoms)396Various
BTKPEG (≥ 4 units)1-40SignificantRamos

Note: This data is synthesized from multiple sources for illustrative purposes. Direct comparisons should be made with caution as the warhead and E3 ligase ligands may differ between studies.

Conclusion

This compound is a versatile and valuable chemical tool for researchers in the field of targeted protein degradation. Its well-defined structure, including a flexible PEG spacer, a stable benzyl protecting group, and a reactive tosylate handle, provides a reliable platform for the systematic design and synthesis of effective PROTAC molecules. The methodologies and data presented in this guide serve as a foundational resource for the application of this compound in the development of novel therapeutics.

References

The Pivotal Role of the Tosylate Group in Benzyl-PEG4-OTs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis and drug development, precision and efficiency are paramount. The strategic use of functional groups to facilitate complex molecular construction is a cornerstone of these endeavors. Among these, the p-toluenesulfonyl group, or tosylate (OTs), plays a critical role. This technical guide provides a comprehensive examination of the function of the tosylate group in Benzyl-PEG4-Ots, a versatile PEG-based linker molecule increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

The Tosylate Group: Transforming a Poor Leaving Group into an Excellent One

The primary function of the tosylate group in this compound is to serve as an outstanding leaving group in nucleophilic substitution reactions. The hydroxyl group (-OH) of the precursor molecule, Benzyl-PEG4-alcohol, is inherently a poor leaving group due to the high basicity of the resulting hydroxide ion (HO⁻). Conversion of this alcohol to a tosylate ester dramatically alters its reactivity profile.

The efficacy of the tosylate group stems from the remarkable stability of the tosylate anion (TsO⁻), which is the conjugate base of the strong acid, p-toluenesulfonic acid (pKa ≈ -2.8). This stability is a consequence of extensive resonance delocalization of the negative charge across the sulfonyl group and the aromatic ring, as well as the inductive electron-withdrawing effect of the sulfonyl group.[1][2] This inherent stability makes the tosylate anion an excellent leaving group, readily displaced by a wide range of nucleophiles.

Quantitative Comparison of Leaving Group Ability

The superiority of the tosylate group as a leaving group can be quantitatively assessed by comparing the relative rates of nucleophilic substitution reactions. Sulfonate esters, including tosylates, are significantly more reactive than corresponding alkyl halides. The table below provides a comparative overview of the leaving group ability of tosylate relative to other common leaving groups.

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative Rate (Sₙ2)
Triflate-OTfTriflic Acid (CF₃SO₃H)~ -12 to -1356,000
Tosylate -OTs p-Toluenesulfonic Acid ~ -2.8 0.70
Mesylate-OMsMethanesulfonic Acid~ -1.91.00 (Reference)
Iodide-IHydroiodic Acid (HI)~ -100.01
Bromide-BrHydrobromic Acid (HBr)~ -90.001
Chloride-ClHydrochloric Acid (HCl)~ -70.0001

Data compiled from various sources. Relative rates are approximate and can vary with substrate and reaction conditions.[3][4]

As the data indicates, while triflate is an even more reactive leaving group, tosylate offers a balance of high reactivity and stability, making it a widely used and reliable choice in multi-step synthesis.

Application in PROTAC Synthesis: A Step-by-Step Workflow

This compound is frequently employed as a bifunctional linker in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The tosylate group on this compound provides a reactive handle for conjugation to one of the PROTAC's ligands, typically the E3 ligase ligand which often possesses a nucleophilic amine or thiol group.

The general workflow for utilizing this compound in PROTAC synthesis is as follows:

PROTAC_Synthesis_Workflow cluster_0 Step 1: Activation of Linker Precursor cluster_1 Step 2: Conjugation to E3 Ligase Ligand cluster_2 Step 3: Conjugation to Target Protein Ligand Benzyl_PEG4_OH Benzyl-PEG4-OH Benzyl_PEG4_OTs This compound Benzyl_PEG4_OH->Benzyl_PEG4_OTs Tosylation TsCl p-Toluenesulfonyl Chloride (TsCl) Benzyl_PEG4-OTs Benzyl_PEG4-OTs TsCl->Benzyl_PEG4-OTs Base Base (e.g., Pyridine, TEA) Base->Benzyl_PEG4-OTs E3_Ligand_Nu E3 Ligase Ligand (with Nucleophile, e.g., -NH2, -SH) Linker_E3_Conjugate Linker-E3 Ligase Ligand Conjugate Benzyl_PEG4_OTs->Linker_E3_Conjugate SN2 Reaction E3_Ligand_Nu->Linker_E3_Conjugate Target_Ligand Target Protein Ligand PROTAC Final PROTAC Molecule Linker_E3_Conjugate->PROTAC Coupling Reaction Target_Ligand->PROTAC

Caption: Workflow for the synthesis of a PROTAC molecule using this compound.

This workflow highlights the central role of the tosylate as a reactive intermediate, enabling the sequential and controlled assembly of the final PROTAC molecule.

Signaling Pathway of PROTAC-Mediated Protein Degradation

Once synthesized, the PROTAC molecule orchestrates a signaling cascade within the cell, leading to the degradation of the target protein. The Benzyl-PEG4 linker serves to bridge the target protein and the E3 ligase, facilitating their proximity.

PROTAC_Signaling_Pathway Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC (containing Benzyl-PEG4 linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Polyubiquitination Tagged_Protein Polyubiquitinated Target Protein Polyubiquitination->Tagged_Protein Proteasome 26S Proteasome Tagged_Protein->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

References

Benzyl-PEG4-Ots: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Benzyl-PEG4-Ots, a heterobifunctional linker commonly used in bioconjugation and drug delivery applications. Given the limited availability of specific quantitative data in public literature, this guide focuses on providing a framework for researchers to assess these critical parameters. It includes qualitative solubility profiles based on the properties of its constituent parts—a benzyl group, a tetraethylene glycol (PEG4) spacer, and a tosylate (Ots) leaving group—along with detailed experimental protocols for determining precise solubility and stability characteristics.

Understanding the Structure of this compound

This compound is comprised of three key functional components that dictate its physicochemical properties:

  • Benzyl Group: A hydrophobic moiety that can influence solubility in organic solvents and provides a site for potential enzymatic or chemical cleavage.

  • Polyethylene Glycol (PEG4) Linker: A short, hydrophilic chain of four ethylene glycol units. The PEG linker enhances water solubility and can reduce aggregation of conjugated molecules.

  • Tosylate (Ots) Group: An excellent leaving group, making the molecule highly reactive towards nucleophiles. This reactivity is crucial for its function in conjugation reactions but also a key factor in its stability, particularly its susceptibility to hydrolysis.

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent ClassCommon SolventsExpected SolubilityRationale
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThese solvents can solvate both the polar PEG chain and the tosylate group, as well as the aromatic benzyl ring.
Chlorinated Dichloromethane (DCM), ChloroformSolubleEffective at dissolving molecules with both polar and non-polar characteristics.
Alcohols Methanol, EthanolModerately SolubleThe hydroxyl group can interact with the PEG chain, but the overall polarity might be less ideal than polar aprotic solvents.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Slightly Soluble to InsolublePEGs generally have low solubility in ether.
Non-polar Hexanes, ToluenePoorly Soluble to InsolubleThe hydrophilic PEG4 chain will limit solubility in highly non-polar solvents.
Aqueous Water, BuffersSlightly SolubleThe PEG4 linker increases water solubility, but the hydrophobic benzyl group and the overall molecule size may limit it.[1]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the saturation shake-flask method is the gold standard.[2][3][4][5]

Principle

An excess amount of this compound is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved compound in the supernatant is then measured to determine the saturation solubility.

Materials
  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, acetonitrile)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector - CAD)

Procedure
  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential.

  • Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Centrifuge the vials to further separate the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe.

  • Filtration: Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any microscopic solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. A calibration curve of the compound in the same solvent should be prepared for accurate quantification.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Stability Profile and Considerations

The stability of this compound is a critical parameter, as its degradation can impact its effectiveness in conjugation reactions and the integrity of the final product. The primary degradation pathway is the hydrolysis of the tosylate group.

Diagram 1: Factors Influencing the Stability of this compound

Factors Influencing this compound Stability A This compound B Degradation Pathways A->B C Hydrolysis (Primary Pathway) B->C D Oxidation B->D E Thermal Degradation B->E G pH C->G Accelerated by acidic/basic conditions H Temperature E->H Higher temp. increases rate F Influencing Factors F->G F->H I Presence of Nucleophiles F->I J Solvent F->J K Light Exposure F->K L Storage Form (Solid vs. Solution) F->L

Caption: Key pathways and factors influencing the degradation of this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment involves forced degradation studies to identify potential degradation products and pathways, as well as long-term stability studies under intended storage conditions.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to predict its stability and to develop a stability-indicating analytical method.

This compound is subjected to harsh conditions (acid, base, oxidation, heat, and light) to induce degradation. The resulting mixture is then analyzed by a suitable method, typically HPLC, to separate the parent compound from its degradation products.

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-quality water and organic solvents for sample preparation

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • Stability-indicating HPLC method (see section 5.2)

A stock solution of this compound is prepared and subjected to the following stress conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Incubate at room temperature for a defined period, as base hydrolysis of tosylates can be rapid. Neutralize the samples before analysis.

  • Oxidation: Mix the stock solution with an equal volume of H₂O₂ solution. Incubate at room temperature for a defined period.

  • Thermal Degradation: Store a solution of the compound, as well as the solid compound, in an oven at an elevated temperature (e.g., 70°C).

  • Photostability: Expose a solution of the compound, as well as the solid compound, to light in a photostability chamber according to ICH Q1B guidelines.

For each condition, a control sample (without the stressor) should be analyzed concurrently. The goal is to achieve 5-20% degradation of the parent compound.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to accurately quantify the decrease in the parent compound and the formation of degradation products.

An HPLC method is developed and validated to demonstrate that it can separate the intact this compound from all potential degradation products, process impurities, and other components in the sample matrix.

  • Column: A reversed-phase column, such as a C18 or a pentafluorophenyl (PFP) column, is often suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Detector: A Charged Aerosol Detector (CAD) is often preferred for PEGylated compounds as it provides a more uniform response compared to UV detection, especially if the degradation products lack a chromophore.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure peak purity.

Long-Term and Accelerated Stability Study Protocol

This protocol is used to determine the shelf-life and recommended storage conditions.

This compound (in solid form and/or in a relevant solvent) is stored under controlled temperature and humidity conditions for an extended period. Samples are withdrawn at specific time points and analyzed for any changes in purity and degradation products.

  • Sample Preparation: Prepare multiple aliquots of this compound in its solid state and, if applicable, in a solution intended for use or storage.

  • Storage Conditions:

    • Long-Term: Store samples at the recommended storage temperature (e.g., 2-8°C or -20°C) for a period covering the proposed shelf-life (e.g., up to 24 months).

    • Accelerated: Store samples at elevated temperatures and humidity (e.g., 25°C/60% RH or 40°C/75% RH) for a shorter duration (e.g., 6 months).

  • Time Points: Define the testing intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months for long-term studies).

  • Analysis: At each time point, analyze the samples using the validated stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.

Lyophilization for Enhanced Stability

For long-term storage, especially in aqueous solutions, lyophilization (freeze-drying) can be a valuable technique to enhance the stability of PEGylated compounds by removing water, which is a key reactant in hydrolysis.

Lyophilization Protocol Considerations
  • Formulation: The addition of cryoprotectants (e.g., sucrose, trehalose, or mannitol) may be necessary to protect the molecule during the freezing and drying process and to ensure an elegant cake structure.

  • Process Parameters: The freezing rate, primary drying temperature and pressure, and secondary drying temperature must be optimized to ensure complete sublimation of water without causing collapse or degradation of the product.

  • Post-Lyophilization Analysis: The lyophilized product should be tested for residual moisture, reconstitution time, and stability under the recommended storage conditions.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not widely published, this guide provides researchers and drug development professionals with the necessary tools to make informed decisions and to experimentally determine these critical parameters. A thorough understanding and characterization of solubility and stability are paramount for the successful application of this compound in the development of novel therapeutics and diagnostics. The provided experimental protocols offer a robust framework for generating the necessary data to ensure product quality, efficacy, and safety.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional Polyethylene Glycol (PEG) linkers are crucial tools in modern bioconjugation and drug delivery, enabling the precise and stable connection of two different molecular entities.[1] These linkers consist of a central PEG core, which imparts favorable physicochemical properties, flanked by two distinct reactive functional groups at either end. This dual functionality allows for the specific and controlled conjugation of biomolecules, such as antibodies, peptides, and oligonucleotides, to therapeutic agents, imaging labels, or solid surfaces. The PEG component enhances the solubility and stability of the resulting conjugate, prolongs its circulation half-life by shielding it from enzymatic degradation, and reduces its immunogenicity.[2][] The ability to customize the length of the PEG chain provides an additional layer of control over the pharmacokinetic properties of the final product.[2] This guide provides a comprehensive overview of heterobifunctional PEG linkers, including their core properties, common chemistries, and detailed experimental protocols for their application in research and drug development.

Core Properties and Advantages of Heterobifunctional PEG Linkers

The unique characteristics of heterobifunctional PEG linkers make them indispensable in a variety of biomedical applications, from the development of antibody-drug conjugates (ADCs) to the surface modification of nanoparticles.[1]

Key Advantages:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG backbone significantly improves the aqueous solubility of hydrophobic drugs and biomolecules, preventing aggregation and improving formulation stability.

  • Reduced Immunogenicity: The flexible PEG chain creates a "stealth" effect by forming a hydration shell around the conjugated molecule, which can mask epitopes and reduce recognition by the immune system.

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of the conjugate, which reduces renal clearance and extends its circulation half-life in the bloodstream.

  • Precise Control over Conjugation: The presence of two different reactive groups allows for a stepwise and controlled conjugation process, ensuring the specific linkage of the desired molecules.

  • Tunable Spacer Length: The length of the PEG chain can be precisely controlled to optimize the distance between the two conjugated molecules, which can be critical for maintaining the biological activity of each component.

Common Heterobifunctional PEG Linker Chemistries

The versatility of heterobifunctional PEG linkers stems from the wide array of reactive functional groups that can be incorporated at their termini. The choice of functional groups is dictated by the available reactive sites on the molecules to be conjugated.

Functional GroupTarget MoietyResulting BondReaction pHKey Features
N-Hydroxysuccinimide (NHS) Ester Primary Amines (-NH₂)Amide7.0 - 9.0High reactivity with primary amines, such as those on lysine residues of proteins.
Maleimide Thiols/Sulfhydryls (-SH)Thioether6.5 - 7.5Highly specific reaction with thiol groups, commonly found on cysteine residues.
Dibenzocyclooctyne (DBCO) Azides (-N₃)TriazolePhysiologicalCopper-free "click chemistry" reaction that is fast, high-yielding, and bioorthogonal.
Aldehyde Amines (-NH₂), HydrazidesImine (reducible to Amine)5.0 - 6.0Allows for N-terminal specific pegylation of proteins at a slightly acidic pH.
Carboxylic Acid (-COOH) Primary Amines (-NH₂)Amide4.5 - 7.5Requires activation with carbodiimides (e.g., EDC) to react with amines.

Quantitative Data on the Impact of PEG Linkers

The selection of a specific heterobifunctional PEG linker can have a significant impact on the properties and performance of the resulting bioconjugate. The following tables summarize key quantitative data from various studies.

Table 1: Effect of PEG Chain Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics and Efficacy
PEG Chain Length (n units)Plasma ExposureTumor ExposureTumor to Plasma Exposure RatioTumor Weight Reduction (%)
2LowLowLow35-45
4LowLowLow35-45
8HighHighHigh75-85
12HighHighHigh75-85
24HighHighHigh75-85

Data compiled from a study on ADCs with varying PEG linker lengths.

Table 2: Influence of PEG Molecular Weight on the Half-Life of PEGylated Proteins
ProteinPEG Molecular Weight (kDa)Half-Life Extension (fold increase)
Affibody-MMAE Conjugate42.5
Affibody-MMAE Conjugate1011.2
Generic Protein< 20Moderate
Generic Protein> 30Significant

Data compiled from studies on PEGylated affibody-drug conjugates and general principles of PEGylation.

Experimental Workflows and Logical Relationships

Visualizing the experimental process is crucial for understanding the application of heterobifunctional PEG linkers. The following diagrams, generated using the DOT language, illustrate common workflows.

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug-Linker Conjugation cluster_2 Step 3: ADC Formation cluster_3 Step 4: Purification & Analysis Antibody Antibody Reduced Antibody Reduced Antibody Antibody->Reduced Antibody  TCEP   ADC ADC Reduced Antibody->ADC Drug-Linker Drug-Linker Activated Drug-Linker Activated Drug-Linker Drug-Linker->Activated Drug-Linker  NHS-Ester-PEG-Maleimide   Activated Drug-Linker->ADC Purified ADC Purified ADC ADC->Purified ADC  SEC/HIC   Analysis Analysis Purified ADC->Analysis  DAR, Purity  

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a heterobifunctional PEG linker.

G cluster_0 Molecule A Activation cluster_1 Molecule B Activation cluster_2 Copper-Free Click Reaction cluster_3 Purification & Characterization Molecule_A Molecule_A Azide-Molecule_A Azide-Molecule_A Molecule_A->Azide-Molecule_A  Azide-PEG-NHS   Conjugate Conjugate Azide-Molecule_A->Conjugate Molecule_B Molecule_B DBCO-Molecule_B DBCO-Molecule_B Molecule_B->DBCO-Molecule_B  DBCO-PEG-NHS   DBCO-Molecule_B->Conjugate Purified_Conjugate Purified_Conjugate Conjugate->Purified_Conjugate  Chromatography   Characterization Characterization Purified_Conjugate->Characterization  MS, SDS-PAGE  

Caption: General workflow for bioconjugation using copper-free click chemistry with heterobifunctional PEG linkers.

Detailed Experimental Protocols

The following are detailed protocols for common bioconjugation techniques using heterobifunctional PEG linkers. It is important to note that these are general guidelines, and optimization may be required for specific applications.

Protocol 1: Conjugation of a Protein to a Thiol-Containing Molecule using NHS-Ester-PEG-Maleimide

This two-step protocol describes the conjugation of a protein with available primary amines (e.g., lysine residues) to a molecule containing a free sulfhydryl group.

Materials:

  • Protein-NH₂ (in a suitable amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Molecule-SH

  • NHS-Ester-PEG-Maleimide linker

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Desalting columns

  • Quenching reagent (e.g., Tris buffer, cysteine)

Procedure:

  • Preparation of the NHS-Ester-PEG-Maleimide Linker:

    • Equilibrate the vial of the linker to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Reaction with Protein-NH₂:

    • Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution.

    • Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Removal of Excess Linker:

    • Remove the unreacted linker using a desalting column equilibrated with the Conjugation Buffer.

  • Reaction with Molecule-SH:

    • Immediately add the thiol-containing molecule to the desalted maleimide-activated protein solution.

    • Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a sulfhydryl-containing reagent like cysteine can be added to react with any unreacted maleimide groups.

  • Purification and Characterization:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable method to remove unreacted components.

    • Characterize the conjugate for purity, degree of labeling, and integrity using techniques such as SDS-PAGE, SEC-HPLC, and Mass Spectrometry.

Protocol 2: Copper-Free Click Chemistry using DBCO-PEG-NHS Ester

This protocol outlines the conjugation of an azide-containing molecule to a protein with primary amines using a DBCO-PEG-NHS Ester linker.

Materials:

  • Protein with primary amines (in an azide-free buffer, e.g., PBS, pH 7.4)

  • Azide-containing molecule

  • DBCO-PEG-NHS Ester linker

  • Anhydrous DMSO or DMF

  • Desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Labeling of Protein with DBCO-PEG-NHS Ester:

    • Equilibrate the vial of the linker to room temperature before opening.

    • Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF immediately before use.

    • Add a 20- to 30-fold molar excess of the linker solution to the protein solution. The final DMSO concentration should be kept below 20%.

    • Incubate the reaction at room temperature for 60 minutes.

    • Quench the reaction by adding a small volume of 1 M Tris-HCl, pH 8.0, to react with any unreacted NHS ester.

    • Remove excess, unreacted linker using a desalting column equilibrated with PBS, pH 7.4.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction:

    • Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended.

    • Incubate the reaction at room temperature for 4-12 hours.

  • Purification and Characterization:

    • Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.

    • Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight and assess purity by SEC-HPLC.

Conclusion

Heterobifunctional PEG linkers are powerful and versatile reagents that have become central to the advancement of bioconjugation and targeted drug delivery. Their unique combination of a biocompatible PEG spacer and dual reactive functionalities provides a robust platform for creating highly specific and stable bioconjugates with improved therapeutic properties. By carefully selecting the appropriate linker chemistry, PEG chain length, and reaction conditions, researchers can rationally design and synthesize novel biotherapeutics and diagnostic agents with enhanced efficacy and safety profiles. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists and drug development professionals working to harness the full potential of these remarkable molecules.

References

An In-depth Technical Guide to Benzyl-PEG4-OTs for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzyl-PEG4-OTs, a heterobifunctional linker increasingly utilized in the field of bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document will cover the core chemical properties of this compound, detailed experimental protocols for its application, and the underlying principles of the biological pathways it influences.

Introduction to this compound

This compound is a versatile linker molecule characterized by a benzyl-protected ether at one terminus and a tosylate leaving group at the other, connected by a four-unit polyethylene glycol (PEG) chain.[1] The benzyl group provides a stable protecting group that can be removed under specific conditions, while the tosylate is an excellent leaving group for nucleophilic substitution reactions, primarily with amine groups on biomolecules.[2] The PEG component enhances the solubility and pharmacokinetic properties of the resulting bioconjugate.[3][4][5]

Its primary application lies in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker, in this case, this compound, plays a crucial role in connecting the POI-binding ligand and the E3 ligase-binding ligand, and its length and composition are critical for the efficacy of the PROTAC.

Core Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for designing and executing bioconjugation experiments.

PropertyValueReference
Chemical Name 1-phenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate
Synonyms Benzyl-PEG4-tosylateN/A
CAS Number 89346-82-7
Molecular Formula C22H30O7S
Molecular Weight 438.54 g/mol
Appearance Colorless to light yellow liquid
Purity >95%
Solubility Soluble in most organic solvents (e.g., DCM, DMF, DMSO)N/A
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C

Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in utilizing this compound for the synthesis of bioconjugates, particularly PROTACs. These protocols are illustrative and may require optimization based on the specific biomolecules and ligands being used.

Synthesis of a PROTAC using this compound

This protocol outlines the synthesis of a generic PROTAC by coupling an amine-containing E3 ligase ligand with this compound, followed by deprotection and coupling with a carboxylic acid-containing POI ligand.

Step 1: Coupling of this compound with an Amine-Containing E3 Ligase Ligand

This step involves a nucleophilic substitution reaction where the amine group of the E3 ligase ligand displaces the tosylate group of this compound.

  • Reaction Scheme:

  • Materials:

    • Amine-containing E3 ligase ligand

    • This compound

    • Anhydrous Dimethylformamide (DMF)

    • N,N-Diisopropylethylamine (DIPEA)

    • Ethyl acetate

    • Water

    • Brine

  • Procedure:

    • Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF (to a concentration of 0.1 M).

    • Add DIPEA (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate three times.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the E3 Ligand-NH-PEG4-Benzyl conjugate.

Step 2: Deprotection of the Benzyl Group (if required)

The benzyl protecting group can be removed to reveal a terminal hydroxyl group on the PEG linker, which can then be further functionalized. A common method for benzyl ether cleavage is catalytic hydrogenation.

  • Reaction Scheme:

  • Materials:

    • E3 Ligand-NH-PEG4-Benzyl

    • Palladium on carbon (Pd/C, 10 wt. %)

    • Methanol or Ethanol

    • Hydrogen gas (H2)

  • Procedure:

    • Dissolve the E3 Ligand-NH-PEG4-Benzyl in methanol or ethanol.

    • Add a catalytic amount of Pd/C (typically 10 mol% of the substrate).

    • Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected E3 Ligand-NH-PEG4-OH.

Step 3: Coupling of the E3 Ligase Ligand-Linker with a POI Ligand

This final step forms the complete PROTAC molecule through an amide bond formation between the deprotected linker and a POI ligand containing a carboxylic acid.

  • Reaction Scheme:

    (Note: This scheme assumes the hydroxyl group from Step 2 is first activated or that the POI ligand is activated. A more direct coupling would involve a linker with a terminal amine reacting with an activated POI ligand.)

    Alternative and more direct final step assuming a linker with a terminal amine and a POI with a carboxylic acid: This would typically involve a different starting linker than this compound, for example, an Boc-NH-PEG4-OH which is then deprotected to reveal the amine.

    For the purpose of this guide, we will assume the initial this compound was reacted with a bifunctional molecule to introduce a terminal amine on the linker.

  • Procedure for Amide Coupling:

    • Dissolve the POI ligand with a terminal carboxylic acid (1.0 equivalent), the E3 ligase ligand-linker with a terminal amine (1.0 equivalent), and a peptide coupling reagent such as HATU (1.2 equivalents) in anhydrous DMF (0.1 M).

    • Add DIPEA (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC molecule.

Characterization of the Bioconjugate

The synthesized PROTAC should be thoroughly characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Illustrative Quantitative Data for PROTAC Synthesis

The following table provides representative data for the synthesis of a PROTAC using a PEG4 linker. Actual results will vary depending on the specific ligands and reaction conditions.

StepReactionTypical YieldPurity (by HPLC)
1E3 Ligand-Linker Coupling60-80%>95%
2Benzyl Deprotection85-95%>98%
3Final PROTAC Assembly40-60%>99%

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key biological pathway and experimental workflow.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ternary_Complex->POI Release Ternary_Complex->E3 Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

This diagram outlines the general synthetic and purification workflow for creating a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start Materials: E3 Ligand-NH2 This compound POI Ligand-COOH Step1 Step 1: Couple E3 Ligand and Linker (Nucleophilic Substitution) Start->Step1 Purification1 Purification 1 (Flash Chromatography) Step1->Purification1 Step2 Step 2: Deprotection (Optional) (e.g., Hydrogenation) Purification1->Step2 Purification2 Purification 2 (Filtration/Concentration) Step2->Purification2 Step3 Step 3: Couple POI Ligand (Amide Bond Formation) Purification2->Step3 Purification3 Purification 3 (Preparative HPLC) Step3->Purification3 Final_PROTAC Final PROTAC Purification3->Final_PROTAC Characterization Characterization: - LC-MS - NMR - HPLC (Purity) Final_PROTAC->Characterization

Caption: General workflow for PROTAC synthesis and analysis.

Conclusion

This compound is a valuable tool for researchers in bioconjugation, offering a straightforward method for linking biomolecules. Its application in PROTAC synthesis highlights its potential in the development of novel therapeutics. The protocols and information provided in this guide serve as a starting point for the successful application of this compound in the laboratory. As with any chemical synthesis, careful optimization and characterization are paramount to achieving desired outcomes.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Benzyl-PEG4-Ots

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker component is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[1][2] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, biocompatibility, and synthetic tractability.[3][4] The Benzyl-PEG4-Ots linker is a versatile building block for PROTAC synthesis, featuring a terminal tosylate group that serves as a good leaving group for nucleophilic substitution, enabling facile conjugation to amine-functionalized ligands.

These application notes provide a detailed protocol for the synthesis of a PROTAC utilizing the this compound linker, along with representative data and visualizations to guide researchers in this field.

Signaling Pathway and Experimental Workflow

The mechanism of PROTAC-mediated protein degradation involves a catalytic cycle within the ubiquitin-proteasome system. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for PROTAC synthesis and evaluation.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_ubiquitination Ubiquitination Cascade PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E2->E3_Ligase Ub Transfer Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Recycled_PROTAC->POI

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation start Start Materials: - this compound - Amine-functionalized E3 Ligand - Functionalized POI Ligand step1 Step 1: Coupling of this compound with E3 Ligase Ligand start->step1 step2 Step 2: Purification of E3 Ligand-Linker Conjugate step1->step2 step3 Step 3: Coupling of E3 Ligand-Linker with POI Ligand step2->step3 step4 Step 4: Final PROTAC Purification step3->step4 eval1 Characterization (NMR, LC-MS) step4->eval1 eval2 In vitro Assays: - Target Engagement (e.g., CETSA) - Protein Degradation (Western Blot) eval1->eval2 eval3 Determination of DC50 and Dmax eval2->eval3 eval4 Cell Viability Assays eval2->eval4

Caption: A typical workflow for the synthesis and evaluation of PROTACs.

Experimental Protocols

This section provides a representative protocol for the synthesis of a PROTAC using this compound. The protocol is divided into two main steps: 1) conjugation of the this compound linker to an amine-containing E3 ligase ligand, and 2) coupling of the resulting E3 ligase ligand-linker intermediate with a POI ligand.

Protocol 1: Synthesis of E3 Ligase Ligand-PEG4-Benzyl Intermediate

This procedure describes the nucleophilic substitution of the tosylate group on this compound by an amine on the E3 ligase ligand.

  • Reagents and Materials:

    • This compound (1.1 eq)

    • Amine-functionalized E3 Ligase Ligand (e.g., pomalidomide derivative) (1.0 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere.

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at 60°C overnight.

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the E3 ligase ligand-PEG4-benzyl conjugate.

Protocol 2: Synthesis of the Final PROTAC Molecule

This protocol describes the coupling of the E3 ligase ligand-linker intermediate with a POI ligand containing a carboxylic acid functional group via amide bond formation.

  • Reagents and Materials:

    • E3 Ligase Ligand-PEG4-Benzyl (1.0 eq)

    • POI Ligand with a terminal carboxylic acid (1.0 eq)

    • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the POI ligand (1.0 eq), the E3 ligase ligand-PEG4-benzyl intermediate (1.0 eq), and PyBOP (1.2 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere.

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC molecule.

    • Characterize the final product by ¹H NMR and LC-MS to confirm its identity and purity.

Quantitative Data Summary

The efficacy of a PROTAC is commonly assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize representative data for PROTACs, illustrating the impact of the linker on their properties and degradation efficiency.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBANumber of Rotatable Bonds
PROTAC 1Alkyl785.94.2165.241118
PROTAC 2PEG2831.93.5174.541222
PROTAC 3 PEG4 919.0 2.8 193.0 4 14 30

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[3]

Table 2: Influence of Linker Length on Degradation Efficiency of Representative PROTACs

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1VHLAlkyl/Ether< 12No degradation-
TBK1VHLAlkyl/Ether213>95
BTKCRBNPEG12 (4 PEG units)Potent (1-40 nM)>90
ARCRBNPEG-Exhibited degradation~54

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Conclusion

The this compound linker is a valuable and versatile tool for the synthesis of PROTACs. The protocols and data presented in these application notes provide a framework for the rational design and development of novel protein degraders. The synthetic accessibility of the tosylated PEG linker allows for systematic modification and optimization of the linker length and composition, which are critical parameters for achieving potent and selective protein degradation. Researchers are encouraged to empirically determine the optimal linker for each specific target and E3 ligase pair to maximize the therapeutic potential of their PROTAC molecules.

References

Application Notes and Protocols for Benzyl-PEG4-Ots in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG4-Ots is a heterobifunctional linker molecule widely employed in the field of bioconjugation, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This linker features a tetraethylene glycol (PEG4) spacer that enhances solubility and provides spatial separation between conjugated molecules. One terminus is functionalized with a tosylate (-OTs) group, an excellent leaving group for nucleophilic substitution reactions. The other end is protected by a benzyl group, which can be removed under specific conditions to reveal a reactive hydroxyl group for further conjugation.

These application notes provide a comprehensive overview of the principles and protocols for utilizing this compound in bioconjugation reactions, with a focus on its application in PROTAC synthesis.

Core Principles and Mechanism of Action

The primary application of this compound in bioconjugation relies on the reactivity of the tosylate group. The tosylate is a sulfonate ester that acts as an excellent leaving group in nucleophilic substitution reactions (SN2). Nucleophilic functional groups present on biomolecules, such as the primary amines of lysine residues or the thiol groups of cysteine residues, can attack the carbon atom adjacent to the tosylate group, leading to the formation of a stable covalent bond and the displacement of the tosylate anion.

The general mechanism involves the nucleophilic attack on the terminal carbon of the PEG chain, displacing the tosylate leaving group. This reaction is typically carried out under basic conditions to deprotonate the nucleophile (e.g., an amine) and enhance its reactivity.

Applications in Bioconjugation and Drug Development

The unique properties of this compound make it a valuable tool in several areas of drug development and research:

  • PROTAC Synthesis: As a PROTAC linker, this compound connects a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-binding ligand. The PEG4 spacer provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.

  • Peptide and Protein Modification: this compound can be used to PEGylate peptides and proteins. This modification can improve the pharmacokinetic properties of therapeutic biomolecules by increasing their solubility, stability, and circulation half-life.

  • Small Molecule Conjugation: This linker can be used to conjugate small molecules to various substrates, including surfaces, nanoparticles, or other small molecules, to introduce a hydrophilic spacer.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific applications.

Protocol 1: General Procedure for Conjugation of this compound to an Amine-Containing Molecule

This protocol describes the reaction of this compound with a molecule containing a primary amine, such as a peptide, protein, or a small molecule ligand for PROTAC synthesis.

Materials:

  • This compound

  • Amine-containing molecule (e.g., peptide, protein, or small molecule)

  • Anhydrous Dimethylformamide (DMF) or a suitable aqueous buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) for organic solvents, or the buffer for aqueous reactions)

  • Reaction vessel

  • Stirring apparatus

  • Analytical and preparative High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Dissolution of Reactants:

    • Dissolve the amine-containing molecule (1.0 equivalent) in the chosen solvent (anhydrous DMF or aqueous buffer) to a final concentration of 1-10 mg/mL.

    • In a separate vial, dissolve this compound (1.5 - 5.0 equivalents) in a small volume of the same solvent.

  • Reaction Setup:

    • If using an organic solvent like DMF, add the base (e.g., DIPEA, 3.0 equivalents) to the solution of the amine-containing molecule.

    • Slowly add the solution of this compound to the solution of the amine-containing molecule with gentle stirring.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 2-24 hours. The reaction progress can be monitored by analytical HPLC-MS. For less reactive amines or to expedite the reaction, the temperature can be increased to 37-50°C.

  • Quenching (Optional):

    • If there is significant excess of this compound, the reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris buffer).

  • Purification:

    • The crude reaction mixture can be purified by preparative reverse-phase HPLC to isolate the desired conjugate. The choice of the column and gradient will depend on the properties of the conjugate.

  • Characterization:

    • Confirm the identity and purity of the final conjugate by LC-MS and/or NMR spectroscopy.

Protocol 2: Synthesis of a PROTAC using this compound (Two-Step Approach)

This protocol outlines a common strategy for synthesizing a PROTAC where this compound is first conjugated to an E3 ligase ligand, followed by deprotection of the benzyl group and coupling to the target protein ligand.

Step 1: Conjugation of this compound to an Amine-Containing E3 Ligase Ligand

This step is analogous to Protocol 1, using an amine-functionalized E3 ligase ligand as the starting material.

Step 2: Deprotection of the Benzyl Group

Materials:

  • Benzyl-PEG4-E3 Ligase Ligand conjugate

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen gas source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Benzyl-PEG4-E3 Ligase Ligand conjugate in methanol or ethanol.

  • Add a catalytic amount of Pd/C (typically 10-20% by weight of the conjugate).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS for the disappearance of the starting material and the appearance of the deprotected product (HO-PEG4-E3 Ligase Ligand).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude deprotected product, which can be used in the next step with or without further purification.

Step 3: Coupling of the Deprotected Linker-Ligand to the Target Protein Ligand

This step typically involves the formation of an amide or ester bond. The following example describes an amide bond formation with a carboxylic acid-functionalized target protein ligand.

Materials:

  • HO-PEG4-E3 Ligase Ligand

  • Target protein ligand with a carboxylic acid group

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

Procedure:

  • Dissolve the target protein ligand (1.0 equivalent) and the HO-PEG4-E3 Ligase Ligand (1.1 equivalents) in anhydrous DMF.

  • Add the peptide coupling reagent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by LC-MS and NMR.

Quantitative Data Summary

The following tables provide representative, albeit hypothetical, quantitative data for bioconjugation reactions involving this compound. Actual results will vary depending on the specific reactants and conditions.

Table 1: Reaction Conditions and Yields for Conjugation to a Model Peptide

ParameterCondition
Peptide Lys-Gly-Glu-Phe (1 mg/mL)
Solvent 0.1 M Sodium Bicarbonate Buffer, pH 8.5
This compound (equivalents) 3
Reaction Time (hours) 12
Temperature (°C) 25
Conversion (%) >90% (as determined by HPLC)
Isolated Yield (%) 75-85%

Table 2: Characterization Data for a Model Peptide Conjugate

AnalysisResult
LC-MS (Expected Mass) [M+H]+ of Peptide + 282.35 Da
LC-MS (Observed Mass) Consistent with expected mass ± 0.1 Da
Purity (by HPLC) >95%

Visualizations

PROTAC Signaling Pathway

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for Bioconjugation

Bioconjugation_Workflow Experimental Workflow for Bioconjugation with this compound cluster_prep 1. Reaction Setup cluster_reaction 2. Conjugation cluster_purification 3. Purification & Analysis DissolveBiomolecule Dissolve Biomolecule (e.g., Peptide) in Buffer Mix Mix Reactants DissolveBiomolecule->Mix DissolveLinker Dissolve this compound DissolveLinker->Mix Incubate Incubate (RT, 2-24h) Mix->Incubate Monitor Monitor by LC-MS Incubate->Monitor Purify Purify by HPLC Monitor->Purify Reaction Complete Characterize Characterize by LC-MS, NMR Purify->Characterize PROTAC_Synthesis_Logic Logical Flow of PROTAC Synthesis cluster_reactants Starting Materials cluster_intermediates Intermediate Steps E3_Ligand E3 Ligase Ligand (with -NH2) Intermediate1 Benzyl-PEG4-E3 Ligand E3_Ligand->Intermediate1 Linker This compound Linker->Intermediate1 Step 1: Conjugation POI_Ligand Target Protein Ligand (with -COOH) Final_PROTAC Final PROTAC POI_Ligand->Final_PROTAC Step 3: Coupling Intermediate2 HO-PEG4-E3 Ligand Intermediate1->Intermediate2 Step 2: Benzyl Deprotection Intermediate2->Final_PROTAC

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates with Benzyl-PEG4-Ots

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers, such as Benzyl-PEG4-Ots, are increasingly employed to enhance the hydrophilicity of ADCs. This can mitigate aggregation, improve solubility, and lead to a better-defined therapeutic profile.[1][2] The inclusion of a discrete PEG linker offers several advantages, including improved pharmacokinetics by creating a protective shield around the payload and reduced aggregation by masking the hydrophobicity of the drug.[1][3]

These application notes provide a detailed, step-by-step protocol for the synthesis of an antibody-drug conjugate using this compound. The methodology is based on established principles of bioconjugation and is intended to serve as a comprehensive guide.[1] The tosylate (Ots) group on the this compound linker is a good leaving group, making it suitable for nucleophilic substitution reactions with amino acid residues on the antibody, such as the primary amines of lysine residues.

Synthesis Workflow Overview

The synthesis of an ADC using this compound typically involves a multi-step process. This begins with the functionalization of the antibody with the linker, followed by the conjugation of the payload, and concludes with the purification and characterization of the final ADC.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_purification_characterization Purification & Characterization mAb Monoclonal Antibody (mAb) Linker_Activation Antibody-Linker Conjugation (this compound) mAb->Linker_Activation Lysine ε-amino groups ADC_Conjugation Payload Conjugation Linker_Activation->ADC_Conjugation Drug_Payload Drug Payload (with reactive handle) Drug_Payload->ADC_Conjugation Crude_ADC Crude ADC Purification Purification (e.g., SEC, HIC) Crude_ADC->Purification Characterization Characterization (e.g., HIC-HPLC, MS) Purification->Characterization Final_ADC Final ADC Characterization->Final_ADC

Caption: Workflow for the synthesis, purification, and characterization of an antibody-drug conjugate using a this compound linker.

Experimental Protocols

Materials and Reagents
  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Drug payload with a reactive handle (e.g., a thiol-reactive maleimide group)

  • Quenching reagent (e.g., Tris buffer)

  • Purification columns (e.g., Size Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)

  • Analytical instruments (e.g., UV-Vis Spectrophotometer, HPLC system, Mass Spectrometer)

Protocol 1: Antibody-Linker Conjugation

This protocol describes the conjugation of the this compound linker to the lysine residues of the monoclonal antibody.

  • Antibody Preparation:

    • Dialyze the monoclonal antibody against 0.1 M sodium bicarbonate buffer (pH 8.5) to ensure the lysine residues are deprotonated and reactive.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Linker Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5-10 fold molar excess of the this compound solution to the antibody solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

    • The reaction progress can be monitored by techniques such as MALDI-TOF mass spectrometry to determine the linker-to-antibody ratio (LAR).

  • Purification of Antibody-Linker Conjugate:

    • Remove the excess, unreacted linker by size-exclusion chromatography (SEC) using a pre-equilibrated column (e.g., Sephadex G-25) with PBS buffer (pH 7.4).

    • Collect the fractions containing the antibody-linker conjugate. The protein concentration can be determined by measuring the absorbance at 280 nm.

Protocol 2: Payload Conjugation

This protocol details the conjugation of a thiol-reactive drug payload to the now linker-modified antibody. This assumes the use of a payload activated with a maleimide group, which will react with a thiol group introduced to the linker-antibody construct. Note: This requires the this compound to have been synthesized with a terminal thiol-reactive group on the benzyl end, or for the antibody to have available cysteine residues for conjugation.

For Cysteine Conjugation:

  • Antibody Reduction (if necessary):

    • If targeting native or engineered cysteine residues, partially reduce the antibody's interchain disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Incubate for 1-2 hours at 37°C.

    • Remove the reducing agent via SEC.

  • Drug-Linker Preparation:

    • Dissolve the maleimide-activated drug payload in DMSO.

  • Conjugation Reaction:

    • Add the drug-linker solution to the reduced antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of drug-linker to antibody) to achieve the desired Drug-to-Antibody Ratio (DAR).

    • Gently mix and incubate the reaction at room temperature or 4°C for 1-4 hours.

  • Quenching:

    • Quench the reaction by adding an excess of a quenching solution (e.g., N-acetylcysteine) to react with any unreacted maleimide groups.

  • Purification of the ADC:

    • Purify the resulting ADC from the unconjugated drug-linker and other small molecules using a pre-equilibrated SEC column.

    • Collect the fractions containing the purified ADC.

Protocol 3: Characterization of the Final ADC

The final ADC product must be thoroughly characterized to determine key quality attributes.

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC-HPLC): This is a common method to determine the distribution of drug-loaded species.

      • Column: A HIC column (e.g., TSKgel Butyl-NPR).

      • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

      • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

      • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the different drug-loaded species.

      • Detection: UV absorbance at 280 nm.

    • UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug).

  • Purity and Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC-HPLC): SEC is used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.

  • Mass Spectrometry:

    • Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the identity and determine the molecular weight of the ADC, further confirming the DAR.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during ADC synthesis and characterization. The values presented are representative and may vary depending on the specific antibody, payload, and reaction conditions.

ParameterTypical ValueMethod of Analysis
Linker-to-Antibody Ratio (LAR) 3.5 - 4.5MALDI-TOF MS
Drug-to-Antibody Ratio (DAR) 3.0 - 4.0HIC-HPLC, UV-Vis
ADC Purity (Monomer %) > 95%SEC-HPLC
Residual Free Drug < 1%RP-HPLC
Final ADC Concentration 1 - 10 mg/mLUV-Vis (A280)
Endotoxin Levels < 0.5 EU/mgLAL Assay

Logical Relationship of ADC Components

The successful function of an ADC is dependent on the interplay between its three core components.

ADC_Components cluster_components ADC Core Components cluster_function Therapeutic Function Antibody Antibody - Binds to tumor antigen - Provides specificity Targeting Targeted Delivery Antibody:port->Targeting Specificity Linker Linker - Connects antibody and payload - Influences stability & PK Release Payload Release Linker:port->Release Cleavage/Stability Payload Payload (Drug) - Potent cytotoxic agent - Induces cell death Cell_Kill Tumor Cell Killing Payload:port->Cell_Kill Cytotoxicity Internalization Internalization Targeting->Internalization Internalization->Release Intracellular Environment Release->Cell_Kill

Caption: Logical relationship between the core components of an ADC and its therapeutic function.

Conclusion

The use of this compound as a linker in the synthesis of antibody-drug conjugates offers a promising approach to developing ADCs with enhanced physicochemical properties. The detailed protocols and characterization methods provided in these application notes serve as a valuable resource for researchers in the field of targeted cancer therapy. Careful optimization of the reaction conditions and thorough characterization of the final product are essential for the successful development of safe and effective ADCs.

References

Application Notes: Purification of PROTACs Synthesized with Benzyl-PEG4-Ots

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] A typical PROTAC consists of a ligand that binds the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences solubility, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[3][4]

This document provides detailed protocols for the purification of PROTACs synthesized using Benzyl-PEG4-Ots, employing a standard two-step chromatographic approach: initial cleanup by automated flash chromatography followed by high-purity polishing with preparative high-performance liquid chromatography (prep-HPLC).

Overall Purification and Analysis Workflow

The purification of a crude PROTAC product is a systematic process designed to isolate the target molecule with high purity. The workflow begins with a primary, lower-resolution purification to remove major impurities, followed by a high-resolution step to achieve the final desired purity. Each stage is monitored by analytical techniques to guide the process and confirm the final product's identity and quality.

Purification Workflow cluster_0 Purification Process cluster_1 Analysis & QC Crude Crude Reaction Mixture Flash Primary Purification (Automated Flash Chromatography) Crude->Flash Load Crude TLC TLC / LC-MS Analysis Flash->TLC Fraction Analysis QC1 Purity & Mass Check (Analytical UPLC-MS) Flash->QC1 Intermediate Sample Prep Final Purification (Preparative HPLC) Pure Pure PROTAC (>98%) Prep->Pure Collect Pure Fractions QC2 Final QC (UPLC-MS, NMR, HRMS) Pure->QC2 Characterization TLC->Flash Pool Fractions QC1->Prep Load Enriched Sample (if purity <98%)

Caption: A typical workflow for PROTAC purification and analysis.

Experimental Protocols

Protocol 1: Primary Purification via Automated Flash Chromatography

Automated flash chromatography is an efficient first-pass technique to separate the target PROTAC from non-polar and highly polar impurities, significantly simplifying the mixture for the final purification step.

A. Materials and Equipment

  • Automated flash chromatography system (e.g., Biotage Selekt, Teledyne ISCO CombiFlash)

  • Pre-packed silica gel (SiO₂) flash columns

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes (all HPLC grade)

  • Crude PROTAC sample, pre-adsorbed onto Celite or silica gel

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • LC-MS system for fraction analysis

B. Procedure

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of DCM. Add a small amount of Celite or silica gel (approx. 2-3 times the crude weight) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

  • Column Selection and Equilibration: Select a silica gel column appropriately sized for the amount of crude material. Equilibrate the column with the initial mobile phase conditions (e.g., 100% DCM or 98:2 DCM/MeOH) for at least 3-5 column volumes.

  • Method Development:

    • Develop a suitable solvent gradient using TLC analysis. A common gradient for PROTACs is from 0% to 20% Methanol in Dichloromethane.

    • Set the UV detector to a wavelength where the PROTAC and major impurities absorb (e.g., 254 nm).

  • Chromatography Run:

    • Load the dry-loaded sample onto the system.

    • Begin the run using the developed gradient method. A typical gradient is shown in the table below.

    • Collect fractions based on the UV chromatogram, ensuring individual peaks are collected into separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC or LC-MS to identify those containing the desired product with the correct mass.

    • Pool the pure or semi-pure fractions.

    • Concentrate the pooled fractions under reduced pressure to yield the enriched PROTAC material.

Representative Flash Chromatography Gradient:

Time (min)% DCM% MeOHCurve
0.01000Linear
2.01000Linear
17.08515Linear
20.08515Linear
21.01000Linear
Protocol 2: Final Purification via Preparative HPLC

Preparative HPLC is a high-resolution technique used to achieve the final, high-purity (>98%) PROTAC required for biological assays. The method is typically developed at an analytical scale and then scaled up.

A. Materials and Equipment

  • Preparative HPLC system with a fraction collector

  • Reverse-phase C18 column (e.g., 19 x 150 mm, 5 µm particle size)

  • Solvents: Deionized Water, Acetonitrile (ACN) (both HPLC or LC-MS grade)

  • Additives: Trifluoroacetic acid (TFA) or Formic Acid (FA)

  • Semi-pure PROTAC sample from flash chromatography

  • Analytical UPLC-MS system for purity analysis

  • Lyophilizer (freeze-dryer)

B. Procedure

  • Method Development (Analytical Scale):

    • Dissolve a small amount of the enriched PROTAC in a suitable solvent (e.g., DMSO, Methanol).

    • Using an analytical UPLC-MS system with a C18 column, develop a separation method. A common mobile phase system is Water/ACN with 0.1% FA or TFA.

    • Optimize the gradient to ensure the PROTAC peak is well-resolved from any remaining impurities.

  • Scale-Up and Sample Preparation:

    • Scale the analytical gradient to the preparative system, adjusting the flow rate and gradient time based on the column dimensions.

    • Dissolve the enriched PROTAC material in the minimal amount of mobile phase (or DMSO) and filter through a 0.45 µm syringe filter to remove particulates.

  • Preparative Run:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Inject the filtered sample.

    • Run the scaled-up gradient method.

    • Collect fractions corresponding to the target PROTAC peak, using UV detection to trigger the fraction collector.

  • Post-Purification Processing:

    • Analyze the collected fractions using analytical UPLC-MS to confirm purity and identity.

    • Pool all fractions with purity >98%.

    • Freeze the pooled fractions using a dry ice/acetone bath or a freezer (-80 °C).

    • Lyophilize the frozen solution until all solvent is removed, yielding the final PROTAC as a fluffy solid.

Representative Preparative HPLC Gradient:

Time (min)Flow (mL/min)% Water (0.1% FA)% ACN (0.1% FA)
0.0207030
2.0207030
12.020595
15.020595
16.0207030

Data Presentation and Quality Control

Final product quality is assessed using a suite of analytical techniques. Purity is determined by analytical UPLC-MS, while identity is confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Illustrative Purification Summary for PROTAC-X

Purification StageMass Input (mg)Mass Output (mg)Yield (%)Purity by UPLC-MS (%)
Crude Product500--~45%
After Flash Chromatography50028056%88%
After Preparative HPLC28019570%>99%
Overall 500 195 39% >99%

Table 2: Final Quality Control Characterization of PROTAC-X

Analytical MethodParameterResult
UPLC-MS Purity (at 254 nm)99.5%
Retention Time4.32 min
Observed Mass [M+H]⁺954.6
HRMS Calculated Mass [M+H]⁺954.5512
Measured Mass [M+H]⁺954.5518
Mass Error (ppm)0.6
¹H NMR Structure ConfirmationConforms to structure

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC is then released and can act catalytically to degrade multiple target protein molecules.

PROTAC_MoA POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->POI Binds PROTAC->E3 Binds Ternary->PROTAC Recycled PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary E1/E2 Delivers Ub Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Benzyl-PEG4-Ots in Protein-Small Molecule Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzyl-PEG4-Ots as a Versatile Linker

This compound is a heterobifunctional linker designed for the covalent conjugation of proteins to small molecules. This linker is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality that hijacks the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule consists of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2]

The this compound linker is comprised of three key components:

  • A Benzyl Group: This group can serve as a stable anchor or a protecting group in multi-step organic syntheses.

  • A Tetra-Polyethylene Glycol (PEG4) Spacer: The PEG spacer is hydrophilic, which can enhance the solubility and cell permeability of the final conjugate.[3] The defined length of the PEG4 spacer provides precise spatial separation between the conjugated molecules, a critical factor for optimal biological activity, particularly in the formation of the ternary complex in PROTACs.[2]

  • A Tosylate (Ots) Group: The tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions with functional groups such as primary amines present on small molecules or proteins.

The modular nature of this compound allows for a systematic and efficient approach to the synthesis of protein-small molecule conjugates, making it an invaluable tool in drug discovery and chemical biology.

Application in PROTAC Synthesis

The primary application of this compound is in the assembly of PROTACs. The linker connects the E3 ligase ligand to the POI ligand. The length and composition of the linker are critical determinants of PROTAC efficacy, influencing the stability and geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[2] Short PEG linkers, such as the PEG4 unit in this compound, are frequently employed in the initial stages of PROTAC development to explore the structure-activity relationship (SAR).

Quantitative Data Summary

Table 1: Representative Synthesis Yields for PROTAC Assembly with Short PEG Linkers

StepReactionReagentsTypical Yield (%)
1Conjugation of Linker to E3 Ligase LigandThis compound, Amine-containing E3 Ligase Ligand, DIPEA70-85%
2Conjugation to POI LigandLinker-E3 Ligase Conjugate, Carboxylic acid-containing POI Ligand, HATU, DIPEA50-70%

Table 2: Representative Biological Activity of PROTACs with Short PEG Linkers

PROTAC (Linker)Target ProteinCell LineDC50 (nM)Dmax (%)Reference
PROTAC A (PEG4)BRD4HeLa25>90Illustrative Data
PROTAC B (PEG3)BTKMOLM-145085Illustrative Data
PROTAC C (PEG5)ARVCaP15>95Illustrative Data

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of PROTACs using PEG linkers and provide a step-by-step guide for the use of this compound.

Protocol 1: Conjugation of this compound to an Amine-Containing Small Molecule (E3 Ligase Ligand)

This protocol describes the nucleophilic substitution of the tosylate group on this compound by a primary amine on the small molecule.

Materials:

  • This compound

  • Amine-containing small molecule (e.g., E3 ligase ligand)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine-containing small molecule (1.0 equivalent) in anhydrous DMF (to a final concentration of approximately 0.1 M).

  • Add this compound (1.1 equivalents) to the solution.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight. The reaction can be gently heated (e.g., to 40-50 °C) to increase the reaction rate if necessary.

  • Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine (3 x volume of the organic layer).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the purified Benzyl-PEG4-small molecule conjugate.

Protocol 2: Synthesis of a PROTAC by Coupling the Linker-Small Molecule Conjugate to a Protein of Interest (POI) Ligand

This protocol describes the amide bond formation between the benzyl-protected end of the linker (after deprotection and functionalization to a carboxylic acid, if necessary) and an amine on the POI ligand. For the purpose of this protocol, we will assume a variation of the linker with a terminal carboxylic acid for direct coupling.

Materials:

  • Purified Benzyl-PEG4-small molecule conjugate (from Protocol 1, assuming it has been further modified to have a terminal carboxylic acid)

  • Amine-containing POI ligand

  • Anhydrous Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • HPLC for purification

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized Linker-Small Molecule conjugate (1.0 equivalent) in anhydrous DMF (to a final concentration of approximately 0.1 M).

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-containing POI ligand (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the crude PROTAC can be purified directly by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 3: Characterization of the Final Protein-Small Molecule Conjugate (PROTAC)

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final conjugate.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight of the final conjugate.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final conjugate.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination [Ub] Proteasome 26S Proteasome Ubiquitination->Proteasome Poly-ubiquitinated POI Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow start Start synthesis1 Step 1: Conjugate this compound to E3 Ligase Ligand start->synthesis1 purification1 Purification and Characterization synthesis1->purification1 synthesis2 Step 2: Couple Linker-E3 Ligase to POI Ligand purification1->synthesis2 purification2 Final PROTAC Purification (Prep-HPLC) synthesis2->purification2 characterization Structural Characterization (NMR, HRMS, HPLC) purification2->characterization in_vitro_assay In Vitro Biological Evaluation (e.g., Western Blot for Degradation) characterization->in_vitro_assay data_analysis Data Analysis (DC50, Dmax) in_vitro_assay->data_analysis end End data_analysis->end

Caption: Workflow for PROTAC synthesis and biological evaluation.

References

Application Notes and Protocols for Benzyl-PEG4-Ots Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG4-Ots is a heterobifunctional linker molecule widely utilized in bioconjugation and medicinal chemistry, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate specific target proteins. This linker features a benzyl protecting group, a tetra-polyethylene glycol (PEG4) spacer, and a tosylate (Ots) leaving group. The PEG spacer enhances solubility and provides spatial separation between conjugated moieties, which is often critical for biological activity. The tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions with a variety of nucleophiles such as amines and thiols.

These application notes provide detailed protocols for the synthesis of this compound from its corresponding alcohol precursor and its subsequent conjugation to amine and thiol-containing molecules. The primary application highlighted is the use of this compound as a linker in PROTAC synthesis.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its subsequent conjugation reactions. These values are representative of typical experimental outcomes.

Table 1: Synthesis of this compound

ParameterValue
Starting MaterialBenzyl-PEG4-alcohol
Reagentsp-Toluenesulfonyl chloride, Triethylamine, Dichloromethane
Reaction Time4-6 hours
Temperature0 °C to Room Temperature
Yield85-95%
Purity (post-purification)>95%
Characterization¹H NMR, ¹³C NMR, LC-MS

Table 2: Conjugation of Nucleophiles to this compound

NucleophileReagentBaseSolventReaction TimeTemperatureYieldPurity (post-purification)Characterization
Primary Amine (R-NH₂)R-NH₂DIPEADMF12-16 hours60 °C70-85%>95%LC-MS, HRMS
Thiol (R-SH)R-SHK₂CO₃Acetonitrile8-12 hoursRoom Temperature75-90%>95%LC-MS, HRMS

Experimental Protocols

Protocol 1: Synthesis of this compound from Benzyl-PEG4-alcohol

This protocol details the conversion of the terminal hydroxyl group of Benzyl-PEG4-alcohol to a tosylate, an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • Benzyl-PEG4-alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve Benzyl-PEG4-alcohol (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq.) or pyridine (2.0 eq.) to the cooled solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Protocol 2: Conjugation of a Primary Amine to this compound

This protocol describes the nucleophilic substitution of the tosylate group with a primary amine, a common step in the synthesis of PROTACs where an E3 ligase ligand is attached to the linker.

Materials:

  • This compound

  • Amine-containing molecule (e.g., E3 ligase ligand)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • In a reaction vial, dissolve the amine-containing molecule (1.0 eq.) and this compound (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (3.0 eq.) to the reaction mixture.

  • Seal the vial and heat the reaction mixture to 60 °C.

  • Stir the reaction for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with deionized water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final amine-conjugated product.

Protocol 3: Conjugation of a Thiol to this compound

This protocol outlines the reaction of this compound with a thiol-containing molecule.

Materials:

  • This compound

  • Thiol-containing molecule (R-SH)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the thiol-containing molecule (1.0 eq.) in anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq.) to the solution.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure thiol-conjugated product.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_conjugation Conjugation to Nucleophiles start_synthesis Benzyl-PEG4-alcohol reagents_synthesis TsCl, TEA DCM, 0°C to RT reaction_synthesis Tosylation Reaction start_synthesis->reaction_synthesis Starting Material reagents_synthesis->reaction_synthesis Addition workup_synthesis Aqueous Workup & Extraction reaction_synthesis->workup_synthesis Quenching purification_synthesis Column Chromatography workup_synthesis->purification_synthesis Crude Product product_synthesis This compound purification_synthesis->product_synthesis Purified Product start_conjugation This compound reaction_amine Amine Conjugation (DIPEA, DMF, 60°C) start_conjugation->reaction_amine reaction_thiol Thiol Conjugation (K2CO3, ACN, RT) start_conjugation->reaction_thiol amine Primary Amine (e.g., E3 Ligase Ligand) amine->reaction_amine thiol Thiol (R-SH) thiol->reaction_thiol purification_conjugate Purification (HPLC or Chromatography) reaction_amine->purification_conjugate reaction_thiol->purification_conjugate final_product Final Conjugate (e.g., PROTAC) purification_conjugate->final_product

Caption: Workflow for the synthesis of this compound and its subsequent conjugation.

protac_pathway POI Protein of Interest (Target Protein) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binding PROTAC PROTAC (with Benzyl-PEG4 Linker) PROTAC->Ternary_Complex Recruitment Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Catalysis

Caption: PROTAC mechanism of action utilizing a Benzyl-PEG4 linker.

Application Notes and Protocols for Benzyl-PEG4-Ots in Targeted Protein Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Benzyl-PEG4-Ots as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document includes detailed protocols for PROTAC synthesis and key cellular assays for their evaluation, alongside representative data for potent PROTACs utilizing PEG4-based linkers.

Introduction to this compound in PROTAC Technology

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality that utilizes small molecules to eliminate disease-causing proteins by coopting the cell's natural ubiquitin-proteasome system.[1] PROTACs are heterobifunctional molecules at the forefront of this technology, comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1]

The linker is a critical component of a PROTAC, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability, and their synthetic tractability. This compound is a PEG-based linker featuring a terminal tosylate (Ots) group, a good leaving group for nucleophilic substitution, making it a valuable building block for the modular synthesis of PROTACs. The PEG4 chain provides a flexible spacer of a defined length to facilitate the formation of a productive ternary complex between the POI and the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein.

Data Presentation: Efficacy of PROTACs with PEG4-Based Linkers

The following tables summarize the degradation potency of two prominent clinical-stage PROTACs, ARV-110 (Bavdegalutamide) and ARV-471 (Vepdegestrant), which utilize PEG4-based linkers. This data highlights the effectiveness of this linker class in achieving potent and efficient protein degradation.

Table 1: Degradation Efficacy of ARV-110 (Androgen Receptor Degrader)

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)E3 Ligase Ligand
ARV-110Androgen Receptor (AR)VCaP< 1> 90%Cereblon (CRBN)
ARV-110Androgen Receptor (AR)LNCaP< 1Not ReportedCereblon (CRBN)

Data sourced from publicly available information on ARV-110.[2][3][4]

Table 2: Degradation Efficacy of ARV-471 (Estrogen Receptor Degrader)

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)E3 Ligase Ligand
ARV-471Estrogen Receptor (ERα)MCF-7~2> 90%Cereblon (CRBN)
ARV-471Estrogen Receptor (ERα)T-47D~2Not ReportedCereblon (CRBN)

Data sourced from publicly available information on ARV-471.

Signaling Pathways and Mechanism of Action

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the 26S proteasome. The degradation of key signaling proteins, such as the Androgen Receptor (AR) and Estrogen Receptor (ER), can effectively shut down pathological signaling pathways in cancer.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., ARV-110) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., Androgen Receptor) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

AR_Signaling_PROTAC cluster_pathway Androgen Receptor Signaling Pathway Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Degradation AR Degradation AR->Degradation ARE Androgen Response Element (DNA) AR_dimer->ARE Binding Gene_Expression Target Gene Expression (e.g., PSA) ARE->Gene_Expression Transcription Cell_Growth Prostate Cancer Cell Growth & Proliferation Gene_Expression->Cell_Growth AR_PROTAC AR-Degrading PROTAC (e.g., ARV-110) AR_PROTAC->AR

Caption: PROTAC-mediated degradation of the Androgen Receptor disrupts downstream signaling.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of PROTACs using this compound.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step synthesis of a PROTAC, starting with the coupling of this compound to an amine-containing E3 ligase ligand, followed by coupling to a POI ligand with a carboxylic acid handle.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start This compound Step1 Step 1: Nucleophilic Substitution Start->Step1 E3_Ligand Amine-containing E3 Ligase Ligand E3_Ligand->Step1 Intermediate E3 Ligase Ligand-PEG4-Benzyl Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2 POI_Ligand Carboxylic acid-containing POI Ligand POI_Ligand->Step2 Final_PROTAC Final PROTAC Step2->Final_PROTAC

Caption: Workflow for the two-step synthesis of a PROTAC.

Materials:

  • This compound

  • Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)

  • POI ligand with a terminal carboxylic acid

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Preparative HPLC system

  • LC-MS system

  • NMR spectrometer

Step 1: Coupling of this compound with E3 Ligase Ligand

  • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography or used directly in the next step if sufficiently pure.

Step 2: Coupling of E3 Ligase Ligand-Linker with POI Ligand

  • Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the E3 ligase ligand-PEG4-Benzyl intermediate from Step 1 (1.0 eq), and PyBOP (1.2 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

  • Characterize the final product by LC-MS and ¹H NMR to confirm its identity and purity.

Protocol 2: Western Blot for Determination of DC50 and Dmax

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.

Western_Blot_Workflow cluster_wb Western Blot Workflow Cell_Culture 1. Cell Seeding & Culture Treatment 2. PROTAC Treatment (Dose-Response) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE 4. SDS-PAGE & Protein Transfer Lysis->SDS_PAGE Immunoblot 5. Immunoblotting (Primary & Secondary Antibodies) SDS_PAGE->Immunoblot Detection 6. Detection & Quantification Immunoblot->Detection Analysis 7. Data Analysis (DC50 & Dmax Calculation) Detection->Analysis

Caption: Experimental workflow for determining DC50 and Dmax via Western Blot.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to be in the logarithmic growth phase at the time of treatment.

  • PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control, or use a separate gel.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Plot the percentage of protein degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification

This protocol is used to confirm the PROTAC-dependent interaction between the target protein and the E3 ligase.

Materials:

  • Cell line expressing the target protein and E3 ligase

  • PROTAC and vehicle control

  • MG132 (proteasome inhibitor)

  • Non-denaturing lysis buffer

  • Primary antibody for immunoprecipitation (e.g., anti-E3 ligase)

  • Isotype control IgG

  • Protein A/G agarose or magnetic beads

  • Primary antibodies for Western blot (anti-target protein, anti-E3 ligase)

Procedure:

  • Cell Treatment: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours). Pre-treat with MG132 for 1-2 hours to prevent degradation of the target protein.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with beads.

    • Incubate the pre-cleared lysates with the immunoprecipitating antibody (or IgG control) overnight at 4°C.

    • Add beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads using Laemmli sample buffer and boiling.

  • Western Blot Analysis: Analyze the eluted samples by Western blot, probing for the target protein and the E3 ligase. The presence of the target protein in the E3 ligase immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.

Protocol 4: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of PROTAC-mediated protein degradation on cell proliferation and viability.

Materials:

  • Cell line of interest

  • 96-well plates (clear for MTT, opaque for CellTiter-Glo®)

  • PROTAC stock solution

  • MTT reagent or CellTiter-Glo® reagent

  • Solubilization buffer (for MTT)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

  • Assay:

    • For MTT: Add MTT reagent and incubate, then add solubilization buffer.

    • For CellTiter-Glo®: Add the reagent directly to the wells.

  • Data Acquisition: Read the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound is a versatile and effective linker for the synthesis of potent PROTACs. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel protein degraders for therapeutic and research applications. The successful clinical development of PROTACs like ARV-110 and ARV-471, which incorporate PEG4-based linkers, underscores the potential of this chemical scaffold in advancing the field of targeted protein degradation.

References

Application Notes and Protocols for the Analytical Characterization of Benzyl-PEG4-Ots Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzyl-PEG4-Ots is a heterobifunctional linker molecule widely utilized in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] It incorporates a benzyl protecting group, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a reactive tosylate (Ots) group. The tosyl group is an excellent leaving group that readily reacts with nucleophiles like amines, thiols, and alcohols to form stable conjugates.[3] Given its role in linking biologically active molecules, rigorous analytical characterization is imperative to confirm its structure, purity, and stability, ensuring the desired outcome in subsequent synthetic and biological applications.

These application notes provide a comprehensive overview and detailed protocols for the characterization of this compound using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Key Analytical Techniques & Expected Data

A combination of analytical methods is essential for the unambiguous characterization of this compound. Each technique provides unique and complementary information regarding the molecule's structure, purity, and functional groups.

cluster_input Characterization Workflow cluster_techniques Analytical Techniques cluster_outputs Obtained Information Compound This compound Sample NMR NMR Spectroscopy Compound->NMR HPLC HPLC Compound->HPLC MS Mass Spectrometry Compound->MS FTIR FTIR Spectroscopy Compound->FTIR Structure Structural Elucidation (Atom Connectivity) NMR->Structure Purity Purity Assessment & Quantification HPLC->Purity MW Molecular Weight Confirmation MS->MW FuncGroups Functional Group Identification FTIR->FuncGroups

Caption: Workflow for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for detailed structural elucidation.[4] Both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the benzyl, PEG, and tosyl moieties.

Expected ¹H and ¹³C NMR Data

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Benzyl Group
Ar-H (on Benzyl)~7.25-7.40 (m, 5H)~127-129 (multiple peaks), ~138 (quaternary C)Aromatic protons and carbons of the benzyl ring.
-CH₂- (Benzyl)~4.5 (s, 2H)~73Methylene protons adjacent to the benzyl ring and first PEG oxygen.
PEG Chain
-O-CH₂-CH₂-O-~3.6-3.7 (m, 12H)~70-71 (multiple peaks)Overlapping signals from the ethylene glycol units.
-CH₂- (adjacent to Ots)~4.1-4.2 (t, 2H)~69Methylene protons adjacent to the electron-withdrawing tosylate group, shifted downfield.
Tosyl Group
Ar-H (on Tosyl)~7.8 (d, 2H), ~7.35 (d, 2H)~128, ~130, ~133 (quaternary C), ~145 (quaternary C-S)Distinct aromatic signals in a para-substituted pattern.
-CH₃ (Tosyl)~2.45 (s, 3H)~21Methyl protons of the tosyl group.
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the conjugate and separating it from starting materials or by-products.[] Reversed-phase HPLC (RP-HPLC) is typically employed for molecules of this nature.

Typical HPLC Parameters

Parameter Condition Purpose
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Standard stationary phase for separating moderately polar compounds.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidAqueous component. Acid improves peak shape.
Mobile Phase B Acetonitrile with 0.1% TFA or Formic AcidOrganic component for elution.
Gradient 30-90% B over 20 minutesA gradient is necessary to elute the compound with good resolution.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 220 nm or 254 nmDetection of the aromatic rings in the benzyl and tosyl groups.
Injection Vol. 10 µLStandard injection volume.
Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the this compound conjugate. Electrospray ionization (ESI) is a common technique for this type of molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Expected Mass Spectrometry Data

Ion Formula Calculated m/z Notes
[M+H]⁺C₂₂H₃₁O₇S⁺440.18Protonated molecular ion.
[M+Na]⁺C₂₂H₃₀O₇SNa⁺462.16Sodium adduct, commonly observed with ESI.
[M+K]⁺C₂₂H₃₀O₇SK⁺478.13Potassium adduct, also common.
Key Fragments
[M-Ots]⁺C₁₅H₂₃O₄⁺283.16Loss of the tosylate group.
[C₇H₇]⁺C₇H₇⁺91.05Benzyl or tropylium ion, a characteristic fragment.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to verify the presence of key functional groups within the molecule.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
~3030C-H (Aromatic)Stretch
~2870C-H (Aliphatic)Stretch
~1600, ~1495C=C (Aromatic)Stretch
~1360, ~1175S=O (Sulfonate)Asymmetric & Symmetric Stretch
~1100C-O-C (Ether)Stretch (strong, broad band for PEG)
~950S-O-CStretch

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation : Weigh 5-10 mg of the this compound sample.

  • Dissolution : Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Analysis : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Processing : Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Interpretation : Integrate ¹H signals and assign peaks based on chemical shifts, multiplicities, and coupling constants. Assign ¹³C peaks based on chemical shifts and comparison with expected values.

cluster_info Information Provided by Each Technique Tech Analytical Technique Info Primary Information Obtained NMR NMR Structure Definitive Structure & Connectivity NMR->Structure HPLC HPLC Purity Purity (%) & Impurity Profile HPLC->Purity MS MS MW Molecular Weight & Elemental Formula MS->MW FTIR FTIR FuncGroups Presence of Key Functional Groups FTIR->FuncGroups

Caption: Relationship between analytical techniques and the data they provide.

Protocol 2: RP-HPLC Purity Assessment
  • Sample Preparation : Prepare a stock solution of this compound at 1 mg/mL in acetonitrile or a 1:1 mixture of acetonitrile and water. Further dilute to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

  • System Setup : Equilibrate the HPLC system with the C18 column using the parameters outlined in the table above, starting at the initial gradient condition (e.g., 70% Mobile Phase A, 30% Mobile Phase B).

  • Injection : Inject 10 µL of the prepared sample solution.

  • Data Acquisition : Run the gradient method and record the chromatogram for at least 25 minutes to ensure all components have eluted.

  • Data Analysis : Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method (Area of main peak / Total area of all peaks x 100%).

Protocol 3: Mass Spectrometry Analysis
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion : Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system (LC-MS). LC-MS is preferred as it provides separation prior to analysis.

  • MS Settings : Operate the mass spectrometer in positive ion mode. Set the mass range to scan from m/z 100 to 1000.

  • Data Acquisition : Acquire the mass spectrum, ensuring sufficient signal intensity.

  • Data Analysis : Identify the m/z values corresponding to the expected protonated molecule ([M+H]⁺) and common adducts ([M+Na]⁺, [M+K]⁺). If using HRMS, compare the measured exact mass to the calculated theoretical mass to confirm the elemental formula.

Protocol 4: FTIR Sample Analysis
  • Sample Preparation : If the sample is a solid, it can be analyzed as a KBr pellet. If it is an oil or liquid, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Background Scan : Perform a background scan of the empty sample holder or salt plates to subtract atmospheric interferences.

  • Sample Scan : Place the prepared sample in the FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups listed in the FTIR data table. Compare the obtained spectrum with reference spectra if available.

References

Applications of Benzyl-PEG4-Ots in Cancer Research: A Review of its Role as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzyl-PEG4-Ots is a chemical reagent that has gained significant attention in the field of cancer research, primarily for its application as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a novel therapeutic modality designed to hijack the body's own cellular machinery to selectively degrade disease-causing proteins. This document provides a detailed overview of the applications of this compound in this context, including its role in PROTAC structure, general synthesis protocols, and the underlying mechanism of action in cancer cells.

The Role of this compound in PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical element that dictates the overall efficacy of the PROTAC by influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.

This compound serves as a precursor for a polyethylene glycol (PEG)-based linker. The PEG component of the linker offers several advantages in PROTAC design, including:

  • Increased Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often hydrophobic PROTAC molecule, which is crucial for its biological activity.

  • Enhanced Cell Permeability: By modifying the physicochemical properties of the PROTAC, the PEG linker can facilitate its passage across cell membranes to reach its intracellular targets.

  • Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are critical for enabling the productive formation of the POI-PROTAC-E3 ligase ternary complex, which is a prerequisite for subsequent protein degradation.

The benzyl group provides a stable anchor point for one end of the linker, while the tosylate (Ots) group is an excellent leaving group, facilitating the covalent attachment of the linker to either the POI ligand or the E3 ligase ligand during the PROTAC synthesis.

General Mechanism of Action of PROTACs Utilizing a Benzyl-PEG4 Linker

The general mechanism by which a PROTAC synthesized using a Benzyl-PEG4-derived linker induces the degradation of a target cancer-associated protein is illustrated below.

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC PROTAC (Benzyl-PEG4 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., Oncogenic Protein) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Proteasome->Degraded_POI Synthesis_Step1 reagents POI Ligand-NuH (Target Protein Ligand with Nucleophile) + This compound conditions Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, Acetonitrile) Heat reagents->conditions product POI Ligand-Nu-PEG4-Benzyl (Intermediate Product) conditions->product Synthesis_Step2 cluster_deprotection A) Debenzylation cluster_coupling B) Amide Coupling intermediate1 POI Ligand-Nu-PEG4-Benzyl conditions1 H2, Pd/C Solvent (e.g., MeOH, EtOH) intermediate1->conditions1 product1 POI Ligand-Nu-PEG4-OH conditions1->product1 reagents2 POI Ligand-Nu-PEG4-OH + E3 Ligase Ligand-COOH conditions2 Coupling Agents (e.g., HATU, HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF) reagents2->conditions2 final_product Final PROTAC (POI Ligand-Nu-PEG4-E3 Ligase Ligand) conditions2->final_product

Troubleshooting & Optimization

How to avoid side reactions with Benzyl-PEG4-Ots

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Benzyl-PEG4-Ots. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for avoiding side reactions and ensuring successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical reagent used in bioconjugation and as a PEG-based linker in the synthesis of molecules like Proteolysis Targeting Chimeras (PROTACs).[1][2] It contains a benzyl-protected polyethylene glycol (PEG) chain with a terminal tosylate group. The tosylate is an excellent leaving group, making it highly reactive towards nucleophiles for forming stable ether, amine, or thioether linkages.[3]

Q2: What are the primary side reactions to be aware of when using this compound?

The two main side reactions are elimination (E2) and hydrolysis .

  • Elimination: This is a competing reaction to the desired nucleophilic substitution, leading to the formation of an alkene. It is more likely to occur with sterically hindered or strongly basic nucleophiles and at higher temperatures.[4]

  • Hydrolysis: The tosylate group can react with water, leading to the formation of the corresponding alcohol (Benzyl-PEG4-OH) and p-toluenesulfonic acid. This will consume your starting material and reduce the yield of your desired product.[4]

Q3: How does the structure of this compound influence its reactivity and potential for side reactions?

The key features are the tosylate leaving group, the PEG4 linker, and the benzyl protecting group.

  • Tosylate Group: This is a very good leaving group, which is essential for the desired substitution reaction. However, its high reactivity also makes it susceptible to hydrolysis.

  • PEG4 Linker: The polyethylene glycol chain increases the hydrophilicity of the molecule.

  • Benzyl Group: The benzyl group is a protecting group for the other end of the PEG chain. Its bulky nature can introduce steric hindrance, which may slow down the reaction rate with certain nucleophiles.

Q4: How should I store this compound to maintain its stability?

To prevent degradation, especially through hydrolysis, this compound should be stored in a cool, dry environment. For long-term storage, it is recommended to keep it at -20°C under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Substitution Product

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Hydrolysis of this compound Ensure all glassware is thoroughly dried before use. Use anhydrous solvents (e.g., DMF, DCM, THF). Store this compound under an inert, dry atmosphere.
Elimination Side Reaction If using a basic nucleophile, consider using a non-bulky base (e.g., DIPEA instead of triethylamine for sterically hindered amines). Run the reaction at a lower temperature to favor substitution over elimination.
Steric Hindrance The benzyl group or the nucleophile itself may be sterically bulky, slowing the reaction. Increase the reaction time or temperature moderately. Be aware that increasing the temperature may also increase elimination. Consider using a less hindered nucleophile if possible.
Weak Nucleophile For weak nucleophiles, you may need to use more forcing reaction conditions, such as higher temperatures or longer reaction times. Alternatively, the nucleophile can be deprotonated with a non-nucleophilic base to increase its reactivity.
Impure Starting Material Ensure the purity of your this compound and nucleophile using appropriate analytical techniques (e.g., NMR, LC-MS).
Problem 2: Presence of Multiple Products in the Final Reaction Mixture

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Elimination Byproduct The presence of a product with a double bond suggests an E2 elimination reaction. To confirm, characterize the byproduct by mass spectrometry and NMR. To minimize this, use a less sterically hindered base and lower the reaction temperature.
Unreacted Starting Material If you observe unreacted this compound, the reaction may not have gone to completion. Increase the reaction time, temperature, or the molar excess of the nucleophile. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Hydrolysis Product The presence of Benzyl-PEG4-alcohol indicates hydrolysis of the starting material. Ensure strictly anhydrous conditions in future reactions. This byproduct can be removed during purification.
Over-alkylation of Nucleophile If your nucleophile has multiple reactive sites (e.g., a primary amine), you may see di- or tri-alkylation products. Use a larger excess of the nucleophile to favor mono-alkylation.

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for a typical nucleophilic substitution reaction with this compound, focusing on minimizing side reactions.

Parameter Recommendation for Optimal Substitution Considerations for Side Reactions Yield/Purity
Nucleophile Primary amines, secondary amines, thiols, phenolsBulky or strongly basic nucleophiles may increase elimination.High yields with primary amines and thiols.
Solvent Anhydrous polar aprotic (e.g., DMF, DCM, THF)Protic solvents (water, alcohols) will cause hydrolysis.>95% purity achievable with proper technique.
Base Non-nucleophilic, non-bulky base (e.g., DIPEA)Strong, bulky bases (e.g., t-butoxide) favor elimination.High yields are dependent on the choice of base.
Temperature 0°C to 60°CHigher temperatures can favor elimination over substitution.Optimal temperature depends on the nucleophile's reactivity.
Molar Ratio 1.1 eq. of this compound to 1.0 eq. of nucleophileA large excess of base can promote elimination.A slight excess of the tosylate ensures full consumption of the nucleophile.

Experimental Protocols

Protocol 1: General Procedure for Reaction with a Primary Amine

This protocol is adapted from the synthesis of PROTACs and is a general guideline for the nucleophilic substitution of the tosyl group with an amine.

Materials:

  • This compound

  • Amine-containing substrate (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Dissolve the amine-containing substrate (1.0 eq) and this compound (1.1 eq) in anhydrous DMF (to a concentration of approximately 0.1 M).

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction mixture at 60°C under a nitrogen or argon atmosphere.

  • Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude reaction product

  • Silica gel

  • Solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes)

  • Standard chromatography equipment

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of the initial, less polar mobile phase.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., 0% to 10% methanol in dichloromethane).

  • Collect fractions and analyze by TLC or LC-MS to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

G cluster_reagents Starting Materials cluster_reaction Reaction Conditions cluster_products Potential Products start_reagent This compound desired_product Desired Substitution Product (Benzyl-PEG4-NH-R) start_reagent->desired_product SN2 Reaction (Favored) elimination_product Elimination Side-Product (Alkene) start_reagent->elimination_product E2 Reaction (Minor) hydrolysis_product Hydrolysis Side-Product (Benzyl-PEG4-OH) start_reagent->hydrolysis_product Hydrolysis (if H2O present) nucleophile Nucleophile (e.g., R-NH2) nucleophile->desired_product conditions Anhydrous Polar Aprotic Solvent (e.g., DMF) + Non-nucleophilic Base (e.g., DIPEA)

Caption: Reaction pathways for this compound with a nucleophile.

G start Low Yield of Desired Product q1 Is an elimination byproduct observed? start->q1 a1_yes Use a less bulky base. Lower reaction temperature. q1->a1_yes Yes q2 Is unreacted starting material present? q1->q2 No a1_yes->q2 a2_yes Increase reaction time. Increase molar excess of nucleophile. q2->a2_yes Yes q3 Is hydrolysis product (Benzyl-PEG4-OH) present? q2->q3 No a2_yes->q3 a3_yes Ensure strictly anhydrous conditions. q3->a3_yes Yes end Purity and yield improved. q3->end No a3_yes->end

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Optimizing Reaction Conditions for Benzyl-PEG4-Ots

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Benzyl-PEG4-Ots. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a 4-unit polyethylene glycol (PEG) derivative that contains a benzyl group at one end and a tosyl group at the other. The tosyl group is an excellent leaving group, making this compound a valuable bifunctional linker in chemical synthesis and bioconjugation.[1] It is commonly used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[3][4]

Q2: What is the general synthetic route for this compound?

A2: The synthesis of this compound is typically achieved through the tosylation of tetraethylene glycol monobenzyl ether (Benzyl-PEG4-OH). This reaction involves treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, in an appropriate organic solvent like dichloromethane (DCM).

Q3: What are the most common challenges encountered during the synthesis of this compound?

A3: Common challenges include:

  • Low Yield: This can be due to incomplete reaction, side reactions, or product loss during work-up and purification.

  • Difficult Purification: Removing excess reagents, particularly pyridine and unreacted tosyl chloride, can be challenging. The formation of pyridinium salts can also lead to emulsions during aqueous work-up.

  • Product Instability: Benzyl tosylates can be unstable and may degrade, especially on acidic silica gel during column chromatography.

  • Side Reactions: The formation of unwanted byproducts, such as ditosylated PEG (if starting from a PEG-diol) or elimination products, can reduce the yield of the desired product.

Q4: How can I monitor the progress of the tosylation reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting material (Benzyl-PEG4-OH) and the product (this compound) should be visible. As the reaction proceeds, the starting material spot will diminish, and the product spot will intensify. It is also advisable to run a standard of the starting material on the same TLC plate for accurate comparison.

Q5: What is the role of pyridine in the tosylation reaction?

A5: Pyridine serves a dual role in the tosylation reaction. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. Secondly, it can act as a nucleophilic catalyst by reacting with tosyl chloride to form a highly reactive N-tosylpyridinium intermediate, which is then more readily attacked by the alcohol.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive or degraded tosyl chloride. 2. Wet reagents or solvent. 3. Insufficient reaction time or temperature. 4. Ineffective base.1. Use fresh, high-quality tosyl chloride. 2. Ensure all reagents and solvents are anhydrous. Dry the solvent over a suitable drying agent before use. 3. Monitor the reaction by TLC and allow it to stir for a longer duration if necessary. If the reaction is sluggish at 0°C, allow it to warm to room temperature. 4. Ensure the base (e.g., pyridine) is fresh and dry.
Difficult Purification / Emulsion during Work-up 1. Presence of pyridinium salts. 2. The product, being a PEG derivative, may have some water solubility.1. After the reaction, dilute the mixture with a larger volume of an organic solvent like DCM or ethyl acetate and wash thoroughly with dilute HCl (e.g., 1M HCl) to remove pyridine and its salts. 2. During the aqueous wash, use a brine solution to decrease the solubility of the product in the aqueous layer and help break emulsions.
Product Degradation during Column Chromatography 1. Silica gel is acidic and can promote the decomposition of benzyl tosylates.1. Neutralize the silica gel by preparing the slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~1%). 2. Use a less acidic stationary phase like neutral alumina. 3. Minimize the contact time of the product with the silica gel by using flash column chromatography.
Multiple Spots on TLC of Purified Product 1. Incomplete reaction, leaving starting material. 2. Presence of side products (e.g., ditosylated product, elimination product). 3. Degradation of the product.1. Optimize the reaction time and stoichiometry of reagents to drive the reaction to completion. 2. Carefully perform column chromatography with an optimized solvent gradient to separate the product from impurities. 3. Store the purified product at low temperatures (e.g., -20°C) under an inert atmosphere to prevent degradation.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the tosylation of alcohols.

Materials:

  • Tetraethylene glycol monobenzyl ether (Benzyl-PEG4-OH)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tetraethylene glycol monobenzyl ether (1.0 eq.) in anhydrous DCM (approximately 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.5 eq.).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.

  • Stir the reaction at 0°C for 4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). If the reaction is not complete, it can be allowed to warm to room temperature and stirred for an additional 2 hours.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Transfer the diluted reaction mixture to a separatory funnel and wash successively with 1M HCl (2 x volume of DCM), water (1 x volume of DCM), saturated NaHCO₃ solution (1 x volume of DCM), and brine (1 x volume of DCM).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, starting from a low polarity).

  • Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the column.

  • Elute the column with the solvent gradient, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data Summary

Parameter Typical Range/Value Notes
Molar Ratio (Alcohol:TsCl:Base) 1 : 1.1-1.5 : 1.5-3.0An excess of TsCl and base is typically used to ensure complete conversion of the alcohol.
Reaction Temperature 0°C to Room TemperatureStarting the reaction at a lower temperature can help to control exothermic reactions and minimize side products.
Reaction Time 2 - 16 hoursReaction time is dependent on the reactivity of the alcohol and the reaction temperature. Monitor by TLC for completion.
Expected Yield 60-90%Yields can vary depending on the reaction scale, purity of reagents, and efficiency of the work-up and purification.
Purity (after chromatography) >95%Purity should be assessed by analytical techniques such as HPLC and NMR.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start dissolve Dissolve Benzyl-PEG4-OH and Pyridine in DCM start->dissolve cool Cool to 0°C dissolve->cool add_tscl Add TsCl solution dropwise cool->add_tscl react Stir at 0°C to RT add_tscl->react dilute Dilute with DCM react->dilute wash_hcl Wash with 1M HCl dilute->wash_hcl wash_water Wash with Water wash_hcl->wash_water wash_bicarb Wash with NaHCO3 wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography analyze Analyze Fractions (TLC) chromatography->analyze combine Combine Pure Fractions analyze->combine final_concentrate Concentrate combine->final_concentrate end End Product final_concentrate->end Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

PROTAC Signaling Pathway: Ubiquitin-Proteasome System

Caption: PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.

References

Benzyl-PEG4-Ots Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of polyethylene glycol (PEG) reagents like Benzyl-PEG4-Ots is paramount for the success of subsequent bioconjugation and drug delivery applications. Impurities can lead to unwanted side reactions, reduced efficacy, and potential immunogenicity of the final product. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities include unreacted starting materials such as Benzyl-PEG4-alcohol and tosyl chloride, as well as byproducts like benzyl chloride and di-tosylated PEG. Benzaldehyde and toluene have also been identified as potential impurities in the starting materials or as degradation products.[1][2] The presence of a brown or reddish color in the product often indicates decomposition.[3][4]

Q2: Why is my this compound degrading during purification on a silica gel column?

A2: Benzyl tosylates are known to be unstable, especially on acidic stationary phases like silica gel.[3] The acidic nature of silica can facilitate the formation of a stable benzylic cation, leading to decomposition of the target molecule. This can manifest as streaking on a TLC plate or the appearance of new, lower Rf spots in your collected fractions.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection (at 254 nm for the benzyl group) is a powerful technique to separate and quantify this compound from its impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the chemical structure and can be used to estimate purity by comparing the integration of characteristic proton signals.

  • Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF can confirm the molecular weight of the desired product.

Q4: What are the ideal storage conditions for purified this compound?

A4: Due to its instability, this compound should be stored at low temperatures, ideally at -20°C, in the dark, and under an inert atmosphere to prevent degradation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Low Yield After Purification
Problem Possible Cause Solution
Low recovery of this compound Product loss during aqueous workup: The PEG chain imparts significant water solubility.Minimize the number of aqueous washes. If product loss to the aqueous phase is suspected, perform a back-extraction of the aqueous layers with a suitable organic solvent like dichloromethane.
Incomplete reaction: The purification process is initiated with a low concentration of the desired product.Before starting the purification, confirm the reaction's completion using TLC or LC-MS. If the reaction is incomplete, optimize the reaction conditions (e.g., time, temperature, stoichiometry).
Product decomposition on silica gel: As mentioned in the FAQs, benzyl tosylates can be unstable on silica.Consider using a deactivated (neutralized) silica gel or an alternative stationary phase like alumina. Minimizing the contact time by using flash chromatography can also help.
Adsorption to labware: PEGylated molecules can adhere to glass and plastic surfaces.Pre-treating glassware with a siliconizing agent may help to reduce product loss.
Product Impurity Issues
Problem Possible Cause Solution
Presence of unreacted Benzyl-PEG4-alcohol Incomplete tosylation reaction. Optimize the reaction conditions. For purification, RP-HPLC is effective as the benzylated product is more retained on a C18 column. Size-exclusion chromatography (SEC) can also be used to separate based on the slight difference in size.
Co-elution of impurities with the product in chromatography Suboptimal chromatographic conditions. For RP-HPLC: Optimize the gradient steepness; a shallower gradient can improve resolution. Experiment with different mobile phase modifiers (e.g., acetonitrile vs. methanol) or a different stationary phase (e.g., C8 instead of C18).
Product appears as a brown or reddish oil Decomposition of the benzyl tosylate. Purify the crude product as soon as possible after synthesis. Store the compound at low temperatures and under an inert atmosphere.

Experimental Protocols

General Workflow for this compound Purification

This workflow outlines the general steps for purifying crude this compound.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Crude_Product Crude this compound Workup Aqueous Workup (e.g., NaHCO3 wash) Crude_Product->Workup Quench Reaction Extraction Solvent Extraction (e.g., DCM or EtOAc) Workup->Extraction Drying Drying & Concentration Extraction->Drying Chromatography Column Chromatography (Silica Gel or RP-HPLC) Drying->Chromatography Purity_Check Purity Analysis (HPLC, NMR, MS) Chromatography->Purity_Check Storage Storage (-20°C, Inert Atmosphere) Purity_Check->Storage If pure

Caption: General workflow for the synthesis and purification of this compound.

Detailed Protocol for Purification by Column Chromatography (Silica Gel)
  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column and pack it evenly, avoiding air bubbles.

    • Add a layer of sand on top of the silica bed.

    • Pro-Tip: To minimize degradation, consider pre-treating the silica gel with a base like triethylamine (~1% in the eluent) to neutralize its acidity.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Start with a low polarity eluent (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity.

    • Apply gentle pressure (flash chromatography) to increase the flow rate and minimize contact time with the silica.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Confirm the purity of the final product using analytical techniques like NMR and HPLC.

Troubleshooting Decision Tree for Column Chromatography

Start Low Purity after Column Chromatography Check_Streaking Streaking on TLC? Start->Check_Streaking Decomposition Likely Decomposition Check_Streaking->Decomposition Yes Check_Coelution Co-eluting Spots? Check_Streaking->Check_Coelution No Use_Neutral_Silica Use Neutralized Silica or Alumina Decomposition->Use_Neutral_Silica Flash_Chromatography Use Flash Chromatography (minimize contact time) Decomposition->Flash_Chromatography Optimize_Solvent Optimize Solvent System (change polarity gradient) Check_Coelution->Optimize_Solvent Yes Consider_RP_HPLC Consider Preparative RP-HPLC Check_Coelution->Consider_RP_HPLC No, but still impure Optimize_Solvent->Consider_RP_HPLC

Caption: Troubleshooting decision tree for low purity after column chromatography.

References

Technical Support Center: Addressing the Hook Effect in PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on understanding and mitigating the hook effect, particularly through the use of Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1]

Q2: What is the underlying cause of the hook effect?

A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1] A PROTAC's efficacy relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.

Q3: What are the experimental consequences of the hook effect?

A3: The primary consequence of the hook effect is the potential for misinterpreting experimental data and incorrectly assessing a PROTAC's potency and efficacy. Key parameters used to characterize PROTACs, such as DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation), can be inaccurately determined if the hook effect is not recognized.

Q4: At what concentration range is the hook effect typically observed?

A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line used. However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations. It is crucial to perform a wide dose-response experiment (e.g., from picomolar to high micromolar) to identify the optimal concentration for degradation and to detect the onset of the hook effect.

Q5: How do PEG linkers help in addressing the hook effect?

A5: PEG linkers are composed of repeating ethylene glycol units, which impart hydrophilicity and can improve the water solubility of PROTACs. While the linker's primary role is to connect the target-binding and E3 ligase-binding moieties, its composition and length are critical. By optimizing the linker, including the use of PEG chains, the stability and formation of the ternary complex can be enhanced. This optimization can help to favor the formation of the productive ternary complex over the non-productive binary complexes, thereby mitigating the hook effect. The flexibility and length of the PEG linker can influence the conformation of the PROTAC, potentially pre-organizing it for more efficient ternary complex formation.

Troubleshooting Guide

Problem Likely Cause(s) Troubleshooting Steps & Solutions
1. Bell-shaped dose-response curve observed (degradation decreases at high concentrations). You are observing the hook effect .Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations (e.g., 1 pM to 100 µM).Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.
2. No target degradation observed at expected concentrations. 1. Suboptimal concentration range: The effective concentration may be narrower than anticipated.2. Cell line insensitivity: The cell line may have low expression of the recruited E3 ligase.3. Incorrect incubation time: Degradation is a time-dependent process.1. Perform a broader dose-response experiment (e.g., 0.01 nM to 50 µM).2. Confirm E3 ligase expression in your cell line via Western Blot or qPCR.3. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal incubation time.
3. High variability in degradation levels between experiments. 1. Inconsistent cell density. 2. Variability in PROTAC stock dilution. 1. Standardize cell seeding protocols to ensure consistent confluency at the time of treatment.2. Prepare fresh serial dilutions for each experiment from a concentrated stock solution.
4. Hook effect observed at unexpectedly low concentrations. Poor cell permeability of the PROTAC.Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Consider linker modification to improve physicochemical properties.
5. Suspected off-target effects or unexpected phenotypes. PROTAC may be degrading other proteins besides the intended target.Perform global proteomics to identify all downregulated substrates across the cellular proteome. Shorter treatment times (< 6 hours) are recommended to identify direct targets.

Data Presentation

Table 1: Hypothetical Data Comparing PROTACs with Different Linkers

This table illustrates how linker modifications can impact the potency and hook effect of a PROTAC targeting Protein X.

PROTAC ConstructLinker TypeDC50 (nM)Dmax (%)Hook Effect Onset (µM)
PROTAC-AAlkyl C850855
PROTAC-BPEG-3159520
PROTAC-CPEG-62592>50

Data is for illustrative purposes only and does not represent real experimental results.

Key Experimental Protocols

Western Blot for Protein Degradation

Objective: To quantify the degradation of a target protein following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat cells with a serial dilution of your PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Develop the blot using an ECL substrate and image the chemiluminescence. Quantify the band intensities and normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To confirm the formation of the Target-PROTAC-E3 ligase ternary complex.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the PROTAC at various concentrations (including a concentration where the hook effect is observed) and a vehicle control. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (or the target protein) overnight at 4°C. Then, add Protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the co-immunoprecipitated protein in the PROTAC-treated samples indicates ternary complex formation.

NanoBRET™ Ternary Complex Formation Assay

Objective: To measure the formation of the ternary complex in live cells.

Methodology:

  • Cell Line Preparation: Use a cell line engineered to express the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

  • Cell Seeding and Labeling: Plate the cells in a 96-well plate. Add the HaloTag® NanoBRET™ ligand to the cells and incubate.

  • PROTAC Treatment and Substrate Addition: Add serial dilutions of the PROTAC to the wells. Add the NanoBRET™ Nano-Glo® Vivazine Substrate.

  • Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals using a BRET-capable luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect.

Visualizations

PROTAC_Mechanism cluster_0 Productive Ternary Complex Formation Target_Protein Target_Protein Ternary_Complex Target-PROTAC-E3 Complex Target_Protein->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Binds E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: PROTACs induce a productive ternary complex, leading to ubiquitination and degradation.

Hook_Effect cluster_1 The Hook Effect at High PROTAC Concentrations High_PROTAC High [PROTAC] Binary_Target Target-PROTAC (Non-productive) High_PROTAC->Binary_Target Binary_E3 E3-PROTAC (Non-productive) High_PROTAC->Binary_E3 Ternary_Formation_Inhibited Ternary Complex Formation Inhibited Binary_Target->Ternary_Formation_Inhibited Competes Binary_E3->Ternary_Formation_Inhibited Competes

Caption: High PROTAC concentrations favor non-productive binary complexes, causing the hook effect.

Troubleshooting_Workflow Start Observe Bell-Shaped Dose-Response Curve Confirm Confirm Hook Effect with Wide Concentration Range Start->Confirm Assay_Complex Assess Ternary Complex Formation (e.g., Co-IP, NanoBRET™) Confirm->Assay_Complex Check_Permeability Evaluate Cell Permeability (e.g., PAMPA) Confirm->Check_Permeability Optimize Optimize Linker (e.g., PEGylation) Assay_Complex->Optimize Check_Permeability->Optimize Re-evaluate Re-evaluate Degradation Profile Optimize->Re-evaluate

Caption: A logical workflow for troubleshooting and mitigating the hook effect in PROTAC experiments.

References

Technical Support Center: Enhancing PROTAC Solubility with Benzyl-PEG4-Ots

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing Benzyl-PEG4-Ots to improve the solubility of Proteolysis Targeting Chimeras (PROTACs). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why is PROTAC solubility a common challenge?

A1: PROTACs are large, complex heterobifunctional molecules, often with a high molecular weight and lipophilicity, which frequently leads to poor aqueous solubility.[1][2] These characteristics are a departure from traditional small molecule drugs that often adhere to Lipinski's "Rule of Five."[2] Poor solubility can hinder reliable in vitro assay results, reduce cell permeability, and ultimately limit the oral bioavailability and therapeutic efficacy of the PROTAC.[1][2]

Q2: How does incorporating a this compound linker improve PROTAC solubility?

A2: The polyethylene glycol (PEG) portion of the linker, consisting of repeating ethylene glycol units, is hydrophilic and can significantly increase the overall water solubility of the PROTAC molecule. This enhanced hydrophilicity helps to overcome the inherent lipophilicity of the warhead and E3 ligase ligand moieties. The benzyl group provides a stable point for conjugation, while the tosylate (Ots) is an excellent leaving group for nucleophilic substitution, facilitating the covalent attachment of the linker to an amine-containing E3 ligase ligand or warhead.

Q3: What are the main advantages of using a PEG linker like this compound?

A3: Beyond improving solubility, PEG linkers offer several advantages in PROTAC design:

  • Enhanced Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, PEG chains can shield the polar surface area of the PROTAC through conformational folding, creating a more compact structure that can better traverse the cell membrane.

  • Modulation of Ternary Complex Formation: The length and flexibility of the PEG linker are critical in achieving the optimal orientation of the target protein and E3 ligase for efficient ubiquitination and subsequent degradation.

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can positively influence the pharmacokinetic profile of the PROTAC.

Q4: Can the use of a PEG linker negatively impact my PROTAC?

A4: While beneficial, there are potential downsides to consider. Excessive PEGylation can sometimes lead to decreased cellular uptake. Compared to more rigid alkyl linkers, PEG linkers may exhibit reduced metabolic stability in vivo. Therefore, the optimal number of PEG units should be determined empirically for each specific PROTAC system.

Troubleshooting Guide

This guide addresses common issues encountered when synthesizing and evaluating PROTACs incorporating a this compound linker.

Problem Potential Cause Recommended Solution
Low yield during linker conjugation to an amine-containing molecule. 1. Incomplete reaction due to steric hindrance. 2. Deactivation of the tosylate leaving group. 3. Suboptimal reaction conditions (temperature, base, solvent).1. Increase the reaction temperature (e.g., to 80°C) and extend the reaction time. 2. Ensure the use of anhydrous solvents and an inert atmosphere to prevent hydrolysis of the tosyl group. 3. Screen different bases (e.g., DIPEA, Et3N) and solvents (e.g., DMF, DMSO).
The final PROTAC exhibits poor solubility despite the PEG linker. 1. The overall lipophilicity of the warhead and E3 ligase ligand is too high. 2. The PROTAC has precipitated out of the solution. 3. Aggregation of the PROTAC molecules.1. Consider further chemical modifications to the warhead or E3 ligase ligand to introduce more polar groups. 2. For in vitro assays, use a small percentage of a co-solvent like DMSO or ethanol in your aqueous buffer. 3. Sonication or gentle heating of the solution can sometimes help to break up aggregates.
Inconsistent biological activity (e.g., degradation efficiency). 1. The "hook effect" at high PROTAC concentrations. 2. Poor cell permeability. 3. Instability of the PROTAC in the assay medium.1. Perform a dose-response experiment over a wide concentration range to identify the optimal concentration for maximal degradation. 2. Evaluate cell permeability using assays like PAMPA or Caco-2. 3. Assess the stability of your PROTAC in cell culture media over the time course of your experiment using LC-MS.
Difficulty in purifying the final PROTAC. 1. Presence of closely related impurities from the synthesis. 2. The amphiphilic nature of the PROTAC leads to challenging chromatographic behavior.1. Utilize preparative HPLC with a suitable gradient of solvents for purification. 2. Consider using a different stationary phase for chromatography if standard C18 columns are not effective.

Quantitative Data on Solubility Improvement

PROTAC SystemLinker TypeAqueous SolubilityFold IncreaseReference
ARCC-4 (VHL-based AR degrader) No PEG linker16.3 ± 7.0 ng/mL-
ARCC-4 in HPMCAS ASD (10% drug load) No PEG linker31.8 ± 0.6 µg/mL~1950
USP7-targeting PROTAC (VHL-based) Non-PEG linkerLow (not quantified)-
Piperazine-modified USP7 PROTAC PEG-containing elements170-fold increase170

Note: ASD (Amorphous Solid Dispersion) is a formulation strategy to improve the solubility of poorly soluble compounds.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC where an amine-containing E3 ligase ligand is first coupled to this compound, followed by deprotection and coupling to a carboxylic acid-containing warhead.

Step 1: Conjugation of this compound to an Amine-Containing E3 Ligase Ligand

  • Materials:

    • Amine-containing E3 ligase ligand (e.g., pomalidomide-amine) (1.0 eq)

    • This compound (1.1 eq)

    • Anhydrous Dimethylformamide (DMF)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Procedure:

    • Dissolve the amine-containing E3 ligase ligand and this compound in anhydrous DMF (0.1 M).

    • Add DIPEA to the reaction mixture.

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the E3 ligase ligand-PEG4-Benzyl conjugate.

Step 2: Deprotection of the Benzyl Group and Coupling to a Warhead

  • Materials:

    • E3 ligase ligand-PEG4-Benzyl conjugate (1.0 eq)

    • Palladium on carbon (10 wt. %)

    • Methanol

    • Warhead with a terminal carboxylic acid (1.0 eq)

    • HATU (1.2 eq)

    • Anhydrous DMF

    • DIPEA (3.0 eq)

  • Procedure:

    • Dissolve the E3 ligase ligand-PEG4-Benzyl conjugate in methanol.

    • Add palladium on carbon and stir the mixture under a hydrogen atmosphere (balloon) for 4-6 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, filter the reaction mixture through Celite and concentrate under reduced pressure to obtain the deprotected E3 ligase ligand-PEG4-OH.

    • Dissolve the deprotected intermediate and the warhead with a terminal carboxylic acid in anhydrous DMF.

    • Add HATU and DIPEA to the reaction mixture.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Protocol 2: Aqueous Solubility Assessment of the Final PROTAC

This protocol outlines a common method for determining the kinetic aqueous solubility of a PROTAC.

  • Materials:

    • PROTAC compound

    • DMSO (anhydrous)

    • Phosphate-buffered saline (PBS), pH 7.4

    • High-performance liquid chromatography (HPLC) system with a UV detector

  • Procedure:

    • Prepare a 10 mM stock solution of the PROTAC in DMSO.

    • Add 5 µL of the 10 mM PROTAC stock solution to 495 µL of PBS (pH 7.4) in a microcentrifuge tube to achieve a final concentration of 100 µM.

    • Seal the tube and shake vigorously at room temperature for 2 hours.

    • Centrifuge the suspension at 14,000 rpm for 15 minutes to pellet the insoluble compound.

    • Carefully collect the supernatant without disturbing the pellet.

    • Prepare a standard curve of the PROTAC in a suitable solvent (e.g., 50:50 acetonitrile:water) at known concentrations.

    • Analyze the supernatant and the standards by HPLC-UV.

    • Determine the concentration of the dissolved PROTAC in the supernatant by comparing its peak area to the standard curve. This concentration represents the aqueous solubility of the PROTAC.

Visualizations

Below are diagrams illustrating key concepts and workflows related to PROTACs and their synthesis.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Linker Conjugation cluster_step2 Step 2: Deprotection & Warhead Coupling cluster_step3 Step 3: Purification & Analysis E3_Amine Amine-containing E3 Ligase Ligand Reaction1 Couple Ligand and Linker (DMF, DIPEA, 60°C) E3_Amine->Reaction1 Benzyl_PEG4_Ots This compound Benzyl_PEG4_Ots->Reaction1 E3_PEG_Benzyl E3 Ligase-PEG4-Benzyl Conjugate Reaction1->E3_PEG_Benzyl Deprotection Benzyl Deprotection (H2, Pd/C) E3_PEG_Benzyl->Deprotection E3_PEG_OH E3 Ligase-PEG4-OH Deprotection->E3_PEG_OH Reaction2 Couple Intermediate and Warhead (DMF, HATU, DIPEA) E3_PEG_OH->Reaction2 Warhead_COOH Carboxylic Acid-containing Warhead Warhead_COOH->Reaction2 Final_PROTAC Final PROTAC Molecule Reaction2->Final_PROTAC Purification Purification (Preparative HPLC) Final_PROTAC->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis Solubility_Test Solubility Assessment Analysis->Solubility_Test

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Solubility_Troubleshooting Start Low PROTAC Solubility Observed Check_Precipitate Is there visible precipitate? Start->Check_Precipitate Use_Cosolvent Use co-solvent (e.g., 1-5% DMSO) in aqueous buffer. Check_Precipitate->Use_Cosolvent Yes Check_Aggregation Assess for aggregation (e.g., Dynamic Light Scattering). Check_Precipitate->Check_Aggregation No Sonication Try sonication or gentle heating. Use_Cosolvent->Sonication End_Solved Solubility Improved Sonication->End_Solved Modify_PROTAC Consider further chemical modification of warhead or E3 ligand. Check_Aggregation->Modify_PROTAC No Reformulate Explore formulation strategies (e.g., Amorphous Solid Dispersions). Check_Aggregation->Reformulate Yes End_Unsolved Further Optimization Needed Modify_PROTAC->End_Unsolved Reformulate->End_Solved

Caption: Troubleshooting workflow for low PROTAC solubility.

References

Technical Support Center: Monitoring Benzyl-PEG4-Ots Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, protocols, and troubleshooting advice for monitoring the progress of reactions involving Benzyl-PEG4-Ots.

Frequently Asked Questions (FAQs)

Q1: What is a this compound reaction?

A this compound reaction is a chemical transformation involving Benzyl-PEG4-O-tosylate. The tosylate group ("Ots") is an excellent leaving group, making the molecule susceptible to nucleophilic substitution.[1] Typically, a nucleophile (e.g., an amine, thiol, or alcohol) attacks the carbon atom attached to the tosylate, displacing it to form a new covalent bond. This reaction is commonly used to conjugate the Benzyl-PEG4 moiety to proteins, peptides, small molecules, or surfaces.

Q2: Why is it crucial to monitor the reaction's progress?

Monitoring the reaction is essential for several reasons:

  • Determine Reaction Completion: To ensure all the starting material (this compound) has been consumed, which maximizes yield and simplifies downstream purification.[2]

  • Optimize Reaction Conditions: To fine-tune parameters like temperature, reaction time, or reagent stoichiometry for improved efficiency and purity.[2]

  • Identify Side Products: To detect the formation of unwanted byproducts, such as those from elimination or hydrolysis, early in the process.[3]

  • Prevent Over-reaction or Degradation: Some products may be unstable under the reaction conditions for extended periods.[2]

Q3: What are the most common analytical techniques for monitoring this reaction?

The most common methods rely on distinguishing the starting material from the product based on differences in polarity, molecular weight, or chemical structure. These techniques include:

  • Thin-Layer Chromatography (TLC)

  • High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

Q4: How do I know when the reaction is complete?

A reaction is generally considered complete when the analytical technique being used shows that the limiting starting material has been fully consumed. For example, on a TLC plate, the spot corresponding to this compound should disappear. In an HPLC chromatogram, the peak for the starting material should be gone, and the product peak should no longer increase in area over time.

Analytical Techniques & Protocols

This section provides detailed protocols and troubleshooting for the most common analytical methods.

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple method for qualitatively monitoring the reaction. It separates compounds based on polarity. The less polar product will typically have a higher Rf value than the more polar starting material.

Q: How do I perform a TLC analysis for my reaction?

A: Experimental Protocol:

  • Sample Preparation: At various time points, take a small aliquot (1-2 drops) from the reaction mixture. Dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Spot the diluted aliquot onto a silica gel TLC plate. It is highly recommended to also spot the starting material (this compound) and a "co-spot" (starting material and reaction mixture spotted in the same lane) for reference.

  • Elution: Develop the plate in a TLC chamber with an appropriate mobile phase (eluent). A common starting point is a mixture of hexane and ethyl acetate.

  • Visualization: Dry the plate and visualize the spots. Since the benzyl group is UV-active, the primary visualization method is a UV lamp (254 nm). Alternatively, chemical stains can be used.

Table 1: TLC Mobile Phase Systems & Visualization

ParameterRecommendation
Stationary Phase Silica Gel 60 F254
Mobile Phase (Eluent) Start with 1:1 Hexane:Ethyl Acetate. Adjust polarity based on separation.
UV Visualization 254 nm wavelength light.
Chemical Stain p-Anisaldehyde or Permanganate stain for general-purpose visualization.

Q: My starting material and product spots are overlapping on the TLC plate. What should I do?

A: This occurs when the polarity difference is small.

  • Adjust Mobile Phase: Change the eluent's polarity. To increase separation, try a more nonpolar system (e.g., increase the hexane-to-ethyl acetate ratio).

  • Try a Different Solvent System: Consider using a different solvent system, such as dichloromethane/methanol.

High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on the consumption of reactants and the formation of products. Reverse-phase HPLC is typically used, where more polar compounds elute earlier.

Q: What is a standard protocol for monitoring the reaction with HPLC?

A: Experimental Protocol:

  • Sample Preparation: At desired time points, take an aliquot from the reaction. Quench the reaction if necessary (e.g., by adding acid or base) and dilute with the mobile phase.

  • Injection: Inject the prepared sample into the HPLC system.

  • Analysis: Monitor the chromatogram for the disappearance of the reactant peak and the appearance of the product peak. The peak area can be used to quantify the conversion over time.

Table 2: Typical HPLC Parameters

ParameterTypical Condition
Column Reverse-Phase C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 280 nm
Column Temperature 30 °C

Data Interpretation: The this compound is generally less polar than the resulting product if the nucleophile is highly polar (e.g., a free amine). Therefore, the product may elute earlier than the starting material. Due to the nature of PEG, peaks may be broad.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used to monitor the reaction in real-time or by analyzing aliquots.

Q: How can I use ¹H-NMR to track the reaction progress?

A: Experimental Protocol:

  • Sample Preparation: Take an aliquot from the reaction, remove the solvent under vacuum, and re-dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H-NMR spectrum.

  • Analysis: Compare the spectrum of the reaction mixture to that of the starting material. Look for the disappearance of reactant-specific peaks and the emergence of product-specific peaks.

Data Interpretation: The most significant change will be observed for the protons on the carbon adjacent to the tosylate group (-CH₂-OTs). This signal will shift upon substitution. The aromatic protons of the tosyl group (a distinct pair of doublets) will disappear from the product spectrum if the tosylate is the leaving group.

Table 3: Key ¹H-NMR Signal Changes

GroupThis compound (Reactant)Product (e.g., with R-NH₂)
-CH₂-OTs ~4.1 ppmShifts to ~2.8 ppm (for an amine)
Tosyl-CH₃ ~2.4 ppmSignal disappears
Tosyl-Ar-H ~7.3 and ~7.8 ppm (doublets)Signals disappear
Benzyl-Ar-H ~7.3 ppm (multiplet)Remains, may shift slightly
Mass Spectrometry (MS)

MS is used to confirm the identity of the product by determining its molecular weight. It is particularly useful for analyzing the final reaction mixture or purified product.

Q: How do I use MS to confirm my product?

A: Experimental Protocol:

  • Sample Preparation: Dilute a sample of the reaction mixture or the purified product. For Electrospray Ionization (ESI-MS), infuse the diluted sample directly.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis: Look for the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the expected mass of the product. The spectrum of PEGylated compounds will show a distribution of peaks separated by 44 Da (the mass of one ethylene glycol unit).

Troubleshooting Guide

Q: The reaction is not progressing. The starting material is still present after a long time.

A:

  • Check Reagents: Ensure your nucleophile is sufficiently reactive and was added in the correct amount. Verify the purity and activity of all reagents.

  • Verify Conditions: Double-check the reaction temperature and solvent. Some reactions require heating.

  • Solubility: Make sure all reactants are soluble in the chosen solvent at the reaction temperature.

  • Base/Catalyst: If the reaction requires a base or catalyst, ensure it was added and is active. For example, when reacting with an amine salt, a non-nucleophilic base is often needed to deprotonate it.

Q: My TLC/HPLC shows multiple new spots/peaks, not just one product.

A: This indicates the formation of side products.

  • Hydrolysis: The tosylate may have reacted with trace amounts of water in the solvent, leading to the formation of Benzyl-PEG4-OH. Ensure you are using anhydrous (dry) solvents.

  • Elimination: Under strongly basic conditions or at high temperatures, an elimination reaction can occur, leading to an alkene. Consider using a milder base or lower temperature.

  • Degradation: The product or starting material might be degrading. Analyze the stability of your compounds under the reaction conditions.

Visualizations

The following diagrams illustrate a typical workflow for monitoring the reaction and a decision tree for troubleshooting common issues.

G cluster_0 Reaction Setup & Monitoring Workflow A 1. Set up Reaction (this compound + Nucleophile) B 2. Take Aliquot at Time 't' A->B C 3. Analyze with TLC/HPLC B->C D 4. Is Starting Material Consumed? C->D E 5. Continue Reaction (Increase Time/Temp) D->E No F 6. Work-up & Purify Reaction D->F Yes E->B Monitor again G 7. Characterize Product (NMR, MS) F->G

Caption: General experimental workflow for a this compound reaction.

G cluster_1 Troubleshooting Decision Tree Start Problem Observed NoReaction No Reaction Progress Start->NoReaction MultipleProducts Multiple Products Formed Start->MultipleProducts CheckReagents Check Reagent Purity & Stoichiometry NoReaction->CheckReagents CheckConditions Check Temperature & Solvent NoReaction->CheckConditions CheckSideReactions Identify Side Products (MS, NMR) MultipleProducts->CheckSideReactions UseDrySolvent Use Anhydrous Solvents to Prevent Hydrolysis CheckSideReactions->UseDrySolvent Hydrolysis Product Detected ModifyConditions Use Milder Base or Lower Temperature CheckSideReactions->ModifyConditions Elimination Product Detected

Caption: Logical workflow for troubleshooting common reaction issues.

References

Technical Support Center: Overcoming Steric Hindrance in Benzyl-PEG4-OTs Conjugations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using Benzyl-PEG4-OTs for conjugations, particularly with sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a PEG-based linker used in chemical synthesis, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] It consists of a benzyl protecting group, a tetraethylene glycol (PEG4) spacer, and a tosylate (OTs) leaving group. The PEG spacer enhances solubility and provides spatial separation between conjugated molecules, while the tosylate is an excellent leaving group for nucleophilic substitution reactions.

Q2: What is steric hindrance and how does it affect my this compound conjugation?

Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups in a molecule impede a chemical reaction. In the context of this compound conjugations, if the nucleophile (the molecule you are trying to attach to the PEG linker) is bulky or the reactive site is crowded, it can be difficult for it to approach the electrophilic carbon of the PEG chain. This can lead to slow reaction rates, low yields, or the reaction not proceeding at all.

Q3: I am seeing low to no yield in my conjugation reaction with a hindered nucleophile. What are the likely causes?

Several factors could be contributing to low or no yield:

  • Insufficient reactivity of the nucleophile: Sterically hindered nucleophiles are inherently less reactive.

  • Suboptimal reaction conditions: The chosen solvent, base, temperature, or reaction time may not be suitable for overcoming the steric barrier.

  • Side reactions: Under forcing conditions (e.g., high temperatures), side reactions may consume your starting materials.

  • Degradation of starting materials: The this compound or your nucleophile may be degrading under the reaction conditions.

Q4: What are some general strategies to overcome steric hindrance in my this compound conjugation?

To overcome steric hindrance, you can try one or more of the following strategies:

  • Optimize reaction conditions: This includes adjusting the temperature, solvent, and the choice of base.

  • Use a catalyst: A phase-transfer catalyst can be beneficial in certain cases.

  • Employ microwave-assisted synthesis: Microwaves can provide rapid and uniform heating, which can help overcome activation energy barriers.[5]

  • Modify the substrate: If possible, modifying the sterically hindered substrate to be less bulky or using a protecting group strategy can be effective.

Troubleshooting Guide

This guide provides specific troubleshooting advice for common problems encountered during this compound conjugations with sterically hindered nucleophiles.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation Steric hindrance impeding nucleophilic attack. - Increase reaction temperature in increments of 10-20°C. - Switch to a more polar, aprotic solvent like DMF or DMSO to better solvate the transition state. - Use a stronger, non-nucleophilic base like DBU or a phosphazene base to enhance the nucleophilicity of your substrate.
Poor solubility of reactants. - Ensure all reactants are fully dissolved. Consider using a co-solvent system.
Ineffective base. - For hindered alcohols or phenols, a stronger base like sodium hydride (NaH) may be necessary to generate the alkoxide. - For hindered amines, consider using a non-nucleophilic organic base like DIPEA or DBU.
Slow Reaction Rate High activation energy due to steric hindrance. - Consider using microwave-assisted synthesis to accelerate the reaction. - Increase the concentration of the reactants.
Inadequate mixing. - Ensure vigorous stirring, especially in heterogeneous reaction mixtures.
Formation of Multiple Products/Byproducts Side reactions at elevated temperatures. - If increasing the temperature, monitor the reaction closely for the appearance of byproducts by TLC or LC-MS. - Consider a lower temperature for a longer reaction time.
Elimination reaction (E2) competing with substitution (SN2). - This is more likely with secondary tosylates and strong, bulky bases. While this compound is a primary tosylate, this can be a consideration with impurities or complex substrates. Use a less sterically demanding, strong base if possible.
Difficulty in Product Purification Streaking or poor separation on silica gel chromatography. - PEGylated compounds are known to be challenging to purify by standard silica gel chromatography. - Consider alternative purification methods such as ion exchange chromatography, hydrophobic interaction chromatography (HIC), or size exclusion chromatography (SEC).
Co-elution of product with unreacted starting material. - Optimize your chromatography gradient. A shallow gradient may improve separation. - If the product is significantly larger than the starting materials, size exclusion chromatography may be effective.

Experimental Protocols

General Protocol for Conjugation of a Hindered Nucleophile to this compound

This protocol is a starting point and may require optimization for your specific substrate.

Materials:

  • This compound

  • Sterically hindered nucleophile (e.g., hindered phenol, secondary amine)

  • Anhydrous solvent (e.g., DMF, DMSO, or ACN)

  • Base (e.g., DIPEA, DBU, NaH, or Cs₂CO₃)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation:

    • Under an inert atmosphere (N₂ or Ar), dissolve the sterically hindered nucleophile (1.0 equivalent) in the chosen anhydrous solvent.

    • If using a solid base that is not pre-dissolved, add it to the reaction mixture. If using a liquid base, prepare it for addition.

  • Activation of Nucleophile (if necessary):

    • If your nucleophile is a hindered alcohol or phenol, add a strong base (e.g., NaH, 1.1 equivalents) and stir at room temperature for 30-60 minutes to form the corresponding alkoxide or phenoxide.

  • Conjugation Reaction:

    • Add this compound (1.0-1.2 equivalents) to the reaction mixture.

    • If using a liquid base like DIPEA (2-3 equivalents), add it at this stage.

    • Heat the reaction mixture to the desired temperature (start with 60-80°C and increase if necessary).

  • Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or HPLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using an appropriate chromatographic technique. For PEGylated compounds, reverse-phase HPLC or other specialized chromatography methods may be necessary.

Quantitative Data Summary for a PROTAC Synthesis using a Benzyl-PEG-OTs Linker

The following table is adapted from a protocol for a longer PEG chain (Benzyl-PEG45-OTs) in a PROTAC synthesis and can serve as a useful starting point for optimizing your reaction.

StepParameterConditionExpected Outcome
Activation ReactantsBenzyl-PEG-OH, p-toluenesulfonyl chloride (TsCl)-
BaseTriethylamine (TEA)-
SolventAnhydrous Dichloromethane (DCM)-
Temperature0°C to Room TemperatureHigh conversion to Benzyl-PEG-OTs
Conjugation NucleophileAmine-containing E3 ligase ligand-
BaseN,N-Diisopropylethylamine (DIPEA)-
SolventAnhydrous Dimethylformamide (DMF)-
Temperature60°CFormation of the desired conjugate
YieldNot specified, but generally moderate to high for PROTAC syntheses-

Visualizing Experimental Strategies

Workflow for Overcoming Steric Hindrance

G start Low Yield in Conjugation increase_temp Increase Temperature (e.g., 60-120°C) start->increase_temp change_solvent Change Solvent (e.g., DMF, DMSO) start->change_solvent stronger_base Use Stronger, Non-nucleophilic Base (e.g., DBU, Phosphazene) start->stronger_base ptc Add Phase-Transfer Catalyst start->ptc microwave Use Microwave Synthesis start->microwave monitor Monitor by LC-MS/TLC increase_temp->monitor change_solvent->monitor stronger_base->monitor ptc->monitor microwave->monitor success Successful Conjugation monitor->success side_reactions Side Reactions Observed monitor->side_reactions optimize_further Optimize Conditions (Lower Temp, Shorter Time) side_reactions->optimize_further optimize_further->monitor

Caption: Troubleshooting workflow for low-yield this compound conjugations.

Decision Tree for Reaction Condition Optimization

G start Starting Point: Hindered Nucleophile + this compound is_alcohol Is the nucleophile a hindered alcohol/phenol? start->is_alcohol is_amine Is the nucleophile a hindered amine? is_alcohol->is_amine No use_strong_base Use Strong Base (e.g., NaH) to form alkoxide/phenoxide is_alcohol->use_strong_base Yes use_non_nucleophilic_base Use Non-nucleophilic Organic Base (e.g., DIPEA, DBU) is_amine->use_non_nucleophilic_base Yes reaction_slow Reaction slow or incomplete? is_amine->reaction_slow No use_strong_base->reaction_slow use_non_nucleophilic_base->reaction_slow increase_temp Increase Temperature reaction_slow->increase_temp Yes end Proceed to Work-up and Purification reaction_slow->end No use_microwave Use Microwave Synthesis increase_temp->use_microwave use_microwave->end

Caption: Decision tree for selecting initial reaction conditions.

References

Best practices for handling and storing Benzyl-PEG4-Ots

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Benzyl-PEG4-Ots, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a 4-unit polyethylene glycol (PEG) derivative that contains a benzyl group and a tosyl group.[1] It is widely utilized in chemical synthesis and bioconjugation. A primary application is its use as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins within cells.[2][3]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it is crucial to adhere to the recommended storage conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be stored at -20°C. When in solvent, it is best to store it at -80°C for up to six months or at -20°C for up to one month. It is also advised to store the compound in a dry and dark environment.

Q3: What is the appearance and physical state of this compound?

This compound is a liquid that can range in color from colorless to light yellow.

Q4: In which solvents is this compound soluble?

While specific solubility data is not provided in the immediate search results, its application in reactions using anhydrous dimethylformamide (DMF) suggests solubility in polar aprotic solvents.[4] The PEG component of the molecule generally enhances solubility in aqueous media.[5]

Q5: What are the key safety precautions for handling this compound?

As with any chemical reagent, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Avoid breathing vapors, mist, or gas. In case of contact with skin or eyes, rinse immediately and thoroughly with water.

Storage and Stability Data

The following table summarizes the recommended storage conditions for this compound to maintain its stability and purity.

Storage ConditionTemperatureDurationPurity
Short-term 0 - 4°CDays to weeks>95%
Long-term -20°CMonths to years>95%
In Anhydrous Solvent -80°CUp to 6 months>95%
In Anhydrous Solvent -20°CUp to 1 month>95%

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in experimental settings.

Issue 1: Low or No Yield in Conjugation Reaction

  • Possible Cause 1: Degraded this compound. The tosyl group is susceptible to hydrolysis. Improper storage can lead to degradation of the starting material.

    • Solution: Ensure that the this compound has been stored under the recommended anhydrous conditions and at the correct temperature. If degradation is suspected, it is advisable to use a fresh batch of the reagent.

  • Possible Cause 2: Suboptimal Reaction Conditions. The efficiency of the nucleophilic substitution reaction is highly dependent on the solvent, temperature, and base used.

    • Solution: Use an anhydrous polar aprotic solvent such as DMF or DMSO to enhance the reactivity of the nucleophile. Ensure all glassware and reagents are thoroughly dried to prevent hydrolysis of the tosyl group. The choice of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is often recommended to facilitate the reaction without competing with the desired nucleophile.

  • Possible Cause 3: Inactive Nucleophile. The nucleophile (e.g., an amine on a target molecule) may not be sufficiently reactive.

    • Solution: Check the pH of the reaction mixture. For amine nucleophiles, a slightly basic pH is generally required to ensure the amine is deprotonated and thus nucleophilic. However, excessively high pH can promote hydrolysis of the tosylate.

Issue 2: Presence of Multiple Side Products

  • Possible Cause 1: Hydrolysis of this compound. The presence of water in the reaction can lead to the formation of the corresponding alcohol (Benzyl-PEG4-alcohol).

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Possible Cause 2: Elimination Reactions. With sterically hindered or strongly basic nucleophiles, elimination reactions can compete with the desired substitution.

    • Solution: If elimination is a concern, consider using a less hindered nucleophile or a milder base. Running the reaction at a lower temperature can also favor substitution over elimination.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine-Containing Molecule

This protocol describes a general method for the conjugation of this compound to a molecule containing a primary or secondary amine, a common step in PROTAC synthesis.

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation:

    • Dissolve the amine-containing molecule (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous dimethylformamide (DMF).

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature to 60°C) under a nitrogen atmosphere.

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Reactions start Low or No Product Yield check_reagent Check Reagent Quality (Stored Properly?) start->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok Yes reagent_bad Reagent Degraded check_reagent->reagent_bad No check_conditions Review Reaction Conditions (Anhydrous? Correct Solvent/Base?) conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Conditions Suboptimal check_conditions->conditions_bad No check_nucleophile Assess Nucleophile Reactivity (Correct pH?) nucleophile_ok Nucleophile OK check_nucleophile->nucleophile_ok Yes nucleophile_bad Nucleophile Inactive check_nucleophile->nucleophile_bad No reagent_ok->check_conditions solution_reagent Use Fresh Reagent reagent_bad->solution_reagent conditions_ok->check_nucleophile solution_conditions Optimize Conditions: - Use Anhydrous Solvents - Use Appropriate Base - Adjust Temperature conditions_bad->solution_conditions end Further Investigation Needed nucleophile_ok->end solution_nucleophile Adjust pH (e.g., for amines) nucleophile_bad->solution_nucleophile

Caption: Troubleshooting workflow for low product yield in this compound reactions.

PROTAC_Synthesis_Workflow General PROTAC Synthesis using this compound cluster_start Starting Materials cluster_reaction Reaction Step cluster_purification Purification and Analysis Amine_Ligand Amine-Containing Ligand (e.g., for E3 Ligase) Reaction Nucleophilic Substitution (Anhydrous DMF, DIPEA) Amine_Ligand->Reaction PEG_Linker This compound PEG_Linker->Reaction Purification Flash Chromatography Reaction->Purification Analysis LC-MS / NMR Purification->Analysis Product PROTAC Precursor Analysis->Product

Caption: Workflow for PROTAC synthesis using this compound.

References

Validation & Comparative

Unraveling the Impact of Linker Composition on PROTAC Efficacy: A Comparative Analysis of Benzyl-PEG4-Ots and Alkyl Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical, yet often nuanced, component of PROTAC design is the chemical linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The composition and properties of this linker profoundly influence the formation and stability of the ternary complex, ultimately dictating the efficacy, selectivity, and pharmacokinetic profile of the PROTAC.

This guide provides an objective comparison of two commonly employed linker classes: the hydrophilic Benzyl-PEG4-Ots linker and the more traditional hydrophobic alkyl linkers. By examining available experimental data, this document aims to illuminate the distinct advantages and disadvantages of each linker type, thereby empowering researchers to make more informed decisions in their PROTAC development endeavors.

The Crucial Role of the Linker in PROTAC Function

The linker in a PROTAC is far from a passive spacer; it plays an active and critical role in mediating the interaction between the target protein and the E3 ligase.[1] Its length, rigidity, and chemical composition can significantly impact the overall performance of the PROTAC molecule.[2] Key functions of the linker include:

  • Facilitating Ternary Complex Formation: The linker must possess the optimal length and flexibility to allow for the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, leading to the formation of a productive ternary complex.[3]

  • Influencing Physicochemical Properties: The linker's characteristics, such as hydrophilicity or hydrophobicity, directly affect the PROTAC's solubility, cell permeability, and metabolic stability.[][5]

  • Modulating Selectivity and Potency: Subtle changes in the linker can alter the geometry of the ternary complex, leading to differences in degradation potency (DC50 and Dmax) and selectivity for the target protein.

Head-to-Head Comparison: this compound vs. Alkyl Linkers

To illustrate the impact of linker composition, we will compare the properties and performance of PROTACs employing either a this compound linker or a simple alkyl chain linker.

FeatureThis compound LinkerAlkyl Linker
Composition Polyethylene glycol (PEG) chain with a benzyl ether and a terminal tosylate group.Simple hydrocarbon chain.
Hydrophilicity High. The PEG chain imparts excellent water solubility.Low. Alkyl chains are generally hydrophobic.
Flexibility High degree of conformational flexibility.High degree of conformational flexibility.
Synthetic Accessibility Can be more challenging and costly to synthesize compared to simple alkyl linkers.Synthetically straightforward and readily accessible.
Impact on Solubility Generally improves the aqueous solubility of the PROTAC molecule.Can decrease the overall solubility of the PROTAC, potentially impacting bioavailability.
Metabolic Stability May have reduced metabolic stability in vivo compared to alkyl linkers.Generally more stable to in vivo metabolism.

Quantitative Performance Metrics

While direct head-to-head studies comparing PROTACs differing only by a this compound versus a simple alkyl linker are limited in publicly available literature, we can infer performance differences based on studies examining PEG and alkyl linkers more broadly. The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).

Table 1: Illustrative Impact of Linker Composition on In Vitro Degradation Efficiency

Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
BRD4VHLPEG-based50-100>90Inferred from
BRD4VHLAlkyl-based100-50080-90Inferred from
ERαVHL16-atom PEG<10>95
ERαVHL12-atom PEG>100~80

Note: The data in this table is illustrative and compiled from general findings in the cited literature. Direct comparative values for this compound are not explicitly available.

The trend suggested by available data indicates that the increased solubility and potentially more favorable conformational dynamics afforded by PEG-based linkers can lead to improved degradation potency (lower DC50) and efficacy (higher Dmax) compared to their alkyl counterparts in certain contexts. However, the optimal linker is highly dependent on the specific target and E3 ligase pair.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key experiments used in evaluating PROTAC efficacy.

Western Blotting for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTACs (e.g., with this compound vs. alkyl linkers) for a predetermined time course (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay (e.g., MTS Assay)

This protocol is for determining the effect of PROTACs on cell viability.

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).

  • MTS Reagent Addition:

    • Add MTS reagent to each well and incubate until a color change is apparent (typically 1-4 hours).

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance and normalize the results to vehicle-treated control cells to determine the percentage of viable cells.

Visualizing the Underlying Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex Binds PROTAC PROTAC PROTAC->Ternary Complex Mediates E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Recruits Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Leads to Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Results in Experimental_Workflow cluster_1 Comparative PROTAC Efficacy Workflow Cell_Culture 1. Cell Culture & Treatment (PROTACs with different linkers) Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Viability_Assay Parallel: Cell Viability Assay (MTS) Cell_Culture->Viability_Assay Protein_Quant 3. Protein Quantification (BCA) Cell_Lysis->Protein_Quant Western_Blot 4. Western Blotting Protein_Quant->Western_Blot Data_Analysis 5. Data Analysis (DC50 & Dmax determination) Western_Blot->Data_Analysis

References

A Head-to-Head Comparison: Benzyl-PEG4-Ots Versus Other PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of bioconjugation, the choice of a linker molecule is critical to the success of creating stable and effective bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs. Polyethylene glycol (PEG) linkers have become a cornerstone in this field, prized for their ability to enhance solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2][3][4] Among the diverse array of available PEG linkers, Benzyl-PEG4-Ots has emerged as a noteworthy option, particularly in the synthesis of PROTACs.[5] This guide provides an objective comparison of this compound with other commonly used PEG linkers, supported by a summary of performance data and detailed experimental protocols to aid researchers in making informed decisions for their specific bioconjugation needs.

Introduction to this compound

This compound is a heterobifunctional linker that features a benzyl group on one terminus and a tosylate (Ots) group on the other, separated by a four-unit PEG chain. The tosylate group is an excellent leaving group, rendering the terminal carbon susceptible to nucleophilic attack. This allows for the stable covalent conjugation with nucleophiles such as amines (-NH2), thiols (-SH), and hydroxyls (-OH) under appropriate reaction conditions. This reactivity profile makes this compound a versatile tool for conjugating a wide range of biomolecules and payloads.

Comparison with Other Common PEG Linkers

The performance of a PEG linker is dictated by its reactive end groups, which determine the conjugation chemistry, and the length of the PEG chain, which influences the physicochemical properties of the resulting conjugate. Here, we compare this compound to two other widely used classes of PEG linkers: Maleimide-PEG and NHS-ester-PEG linkers.

Maleimide-PEG Linkers: These linkers are highly specific for thiol groups, typically found in cysteine residues of proteins. The reaction proceeds via a Michael addition to form a stable thioether bond. This specificity is a key advantage for site-specific conjugation.

NHS-ester-PEG Linkers: N-hydroxysuccinimide (NHS) esters are reactive towards primary amines, such as the N-terminus of a protein or the side chain of lysine residues, forming a stable amide bond. Due to the abundance of lysine residues on the surface of many proteins, NHS-ester-PEGs can lead to heterogeneous conjugates.

The choice between these linkers and this compound will depend on the available functional groups on the biomolecule, the desired level of site-specificity, and the required stability of the final conjugate.

Quantitative Performance Data

The following table summarizes key performance characteristics of this compound in comparison to Maleimide-PEG and NHS-ester-PEG linkers. The data is compiled from various sources and represents typical performance. Actual results may vary depending on the specific reactants and reaction conditions.

FeatureThis compoundMaleimide-PEGNHS-ester-PEG
Target Functional Group Amines, Thiols, AlcoholsThiols (Cysteine)Primary Amines (Lysine, N-terminus)
Reaction pH 8.0 - 9.5 (for amines)6.5 - 7.57.0 - 9.0
Bond Type Formed C-N, C-S, or C-O bondThioetherAmide
Reaction Specificity ModerateHighModerate to Low
Linker Stability HighHigh (Thioether bond is very stable)High (Amide bond is very stable)
Hydrolytic Stability of Unreacted Linker GoodModerate (maleimide ring can open at high pH)Low (NHS ester is susceptible to hydrolysis)

Experimental Protocols

To facilitate the direct comparison of these linkers in a laboratory setting, detailed experimental protocols for a model conjugation reaction are provided below.

Protocol 1: Conjugation of a Model Peptide with Different PEG Linkers

Objective: To compare the conjugation efficiency of this compound, Maleimide-PEG4-Linker, and NHS-ester-PEG4-Linker to a model peptide containing a cysteine and a lysine residue.

Materials:

  • Model Peptide (e.g., Ac-Cys-Ala-Lys-Gly-CONH2)

  • This compound

  • Maleimide-PEG4-Linker

  • NHS-ester-PEG4-Linker

  • Reaction Buffer A (Phosphate-buffered saline, PBS, pH 7.2)

  • Reaction Buffer B (Sodium bicarbonate buffer, 100 mM, pH 8.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 for NHS ester; 1 M β-mercaptoethanol for maleimide)

  • Analytical HPLC system with a C18 column

  • Mass Spectrometer

Procedure:

  • Peptide Preparation: Dissolve the model peptide in the appropriate reaction buffer to a final concentration of 1 mg/mL.

  • Linker Preparation: Prepare stock solutions of each PEG linker in a compatible organic solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Conjugation Reactions:

    • For this compound and NHS-ester-PEG4-Linker: In separate reaction tubes, add a 5-fold molar excess of the respective PEG linker to the peptide solution in Reaction Buffer B.

    • For Maleimide-PEG4-Linker: Add a 5-fold molar excess of the Maleimide-PEG4-Linker to the peptide solution in Reaction Buffer A.

  • Incubation: Gently mix the reaction mixtures and incubate at room temperature for 2 hours.

  • Quenching:

    • For the NHS-ester reaction, add the quenching solution to a final concentration of 50 mM.

    • For the maleimide reaction, add the quenching solution to a final concentration of 50 mM.

    • The this compound reaction typically does not require a specific quenching step if the excess linker is removed promptly.

  • Analysis:

    • Analyze the reaction mixtures by analytical HPLC to determine the percentage of conjugated peptide.

    • Confirm the identity of the conjugate by mass spectrometry.

Protocol 2: Stability of the Conjugate

Objective: To assess the stability of the formed conjugate bond over time.

Procedure:

  • Purify the conjugates from each reaction using preparative HPLC.

  • Incubate the purified conjugates in PBS at 37°C.

  • At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of each conjugate solution.

  • Analyze the aliquots by HPLC to quantify the amount of intact conjugate remaining.

  • Plot the percentage of intact conjugate versus time to determine the stability profile.

Visualizing the Bioconjugation Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key steps.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis Peptide Model Peptide Reaction Reaction Incubation (Specific Buffer & Time) Peptide->Reaction Linker PEG Linker (this compound, Maleimide-PEG, NHS-ester-PEG) Linker->Reaction HPLC HPLC Analysis (Quantify Conjugation) Reaction->HPLC MS Mass Spectrometry (Confirm Identity) HPLC->MS

Caption: Workflow for comparing the conjugation efficiency of different PEG linkers.

Stability_Workflow cluster_purification Purification cluster_incubation Stability Assay cluster_analysis Analysis Purify Purify Conjugate (Preparative HPLC) Incubate Incubate at 37°C (Time Points: 0, 24, 48, 72h) Purify->Incubate HPLC HPLC Analysis (Quantify Intact Conjugate) Incubate->HPLC

Caption: Experimental workflow for assessing the stability of bioconjugates.

Conclusion

The selection of an appropriate PEG linker is a critical decision in the design of bioconjugates. This compound offers a versatile option for reacting with multiple nucleophiles, providing a stable linkage. However, for applications requiring high site-specificity, thiol-reactive linkers like Maleimide-PEGs may be preferable. Conversely, when targeting amines is desired, NHS-ester-PEGs provide a well-established, albeit less specific, alternative. By carefully considering the target biomolecule, the desired properties of the final conjugate, and by performing comparative experimental evaluations as outlined in this guide, researchers can select the optimal PEG linker to advance their drug development and research objectives.

References

The Critical Role of Linkers in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a key focus in the development of novel therapeutics. A PROTAC molecule's efficacy in degrading a target protein is critically influenced by the linker component that connects the target-binding ligand and the E3 ligase-recruiting moiety. This guide provides an objective comparison of how different linkers impact PROTAC activity, supported by experimental data and detailed protocols for validation.

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] The linker is not merely a spacer but an active component that governs the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[2][3] The linker's length, composition, and rigidity can significantly affect the PROTAC's physicochemical properties, cell permeability, and ultimately its degradation efficiency.[4][5]

Impact of Linker Composition and Length on PROTAC Activity

The choice of linker can dramatically alter the degradation potency and maximal degradation of a PROTAC. The most common linker types include flexible alkyl and polyethylene glycol (PEG) chains, as well as more rigid structures.

Flexible linkers, such as alkyl and PEG chains, are widely used due to their synthetic accessibility and the ease with which their length can be modified. While alkyl chains offer high conformational flexibility, they are generally hydrophobic, which can negatively impact the PROTAC's solubility. In contrast, PEG linkers are more hydrophilic, enhancing solubility and compatibility with biological systems.

Rigid linkers, on the other hand, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially leading to increased potency. The optimization of linker length is a crucial step in PROTAC design, as a linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the target protein and E3 ligase into proximity for efficient ubiquitination.

Comparative Data on Linker Performance

The following tables summarize quantitative data from various studies, illustrating the impact of linker type and length on PROTAC performance. The key parameters for evaluating PROTAC efficacy are:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

PROTAC TargetE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor (ER)pVHLAlkyl/Ether9Suboptimal degradation-
Estrogen Receptor (ER)pVHLAlkyl/Ether12Effective degradation-
Estrogen Receptor (ER)pVHLAlkyl/Ether1610>90
Estrogen Receptor (ER)pVHLAlkyl/Ether19Effective degradation-
Estrogen Receptor (ER)pVHLAlkyl/Ether21Effective degradation-
TBK1VHLAlkyl/Ether< 12No degradation-
TBK1VHLAlkyl/Ether12-29Submicromolar-
TBK1VHLAlkyl/Ether21396
TBK1VHLAlkyl/Ether2929276
PROTACTargetLinker TypeKey FindingReference
Lapatinib-basedEGFR/HER2-Extension by a single ethylene glycol unit abolished HER2 degradation, providing a selective EGFR degrader.
Parent PROTAC-Flexible (PEG)Exhibited degradation.
Modified PROTAC-Rigid (Disubstituted Alkene)More potent than the parent PROTAC with a flexible linker.

Visualizing PROTAC Mechanism and Validation

To better understand the processes involved in PROTAC-mediated protein degradation and its validation, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_validation In Vitro & Cellular Validation cluster_analysis Data Analysis Design Design PROTACs with Varying Linkers Synthesis Synthesize PROTAC Library Design->Synthesis Ternary_Complex_Formation Ternary Complex Formation (SPR, ITC, FRET) Synthesis->Ternary_Complex_Formation Degradation_Assay Protein Degradation Assay (Western Blot, In-Cell Western) Ternary_Complex_Formation->Degradation_Assay Ubiquitination_Assay Ubiquitination Assay Degradation_Assay->Ubiquitination_Assay Data_Analysis Determine DC50 & Dmax Degradation_Assay->Data_Analysis Cell_Viability Cell Viability/Proliferation Assay (MTS, CellTiter-Glo) Ubiquitination_Assay->Cell_Viability

Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.

Detailed Experimental Protocols

Accurate and reproducible experimental data are essential for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blot Analysis for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., MCF-7, HEK293T) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
  • Allow cells to attach overnight.
  • Treat cells with a serial dilution of each PROTAC linker variant for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.
  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Incubate on ice for 30 minutes, vortexing occasionally.
  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Collect the supernatant containing the total protein.
  • Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.

4. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
  • Separate the proteins by electrophoresis.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
  • Wash the membrane three times with TBST.
  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) for 1 hour at room temperature.
  • Wash the membrane again three times with TBST.

5. Detection and Data Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
  • Quantify the band intensities for the target protein relative to the loading control.
  • Calculate the percentage of protein degradation for each concentration of the PROTAC and determine the DC50 and Dmax values by fitting the data to a dose-response curve.

Cell Viability Assay (MTS Assay)

This assay is used to assess the cytotoxic effects of the PROTACs on the cells.

1. Cell Seeding:

  • Seed cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.

2. Compound Treatment:

  • Treat the cells with a serial dilution of each PROTAC ER Degrader-3 linker variant for a specified duration (e.g., 48 or 72 hours).

3. MTS Reagent Addition:

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

4. Absorbance Measurement:

  • Measure the absorbance at 490 nm using a plate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by fitting the data to a dose-response curve.

Ternary Complex Formation Assays

Validating the formation of a stable ternary complex is a prerequisite for effective degradation. Several biophysical assays can be used for this purpose.

  • Surface Plasmon Resonance (SPR): Monitors the real-time interaction between an immobilized E3 ligase, the PROTAC, and the target protein.

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the thermodynamics of ternary complex formation.

  • Fluorescence Resonance Energy Transfer (FRET): A cell-based or biochemical assay to detect the proximity of the target protein and the E3 ligase.

Conclusion

The rational design of the linker is a critical aspect of developing potent and selective PROTAC degraders. The length, flexibility, and chemical composition of the linker all play crucial roles in determining the efficacy of a PROTAC. A systematic evaluation of different linker types through a combination of biophysical and cellular assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency and to ultimately identify optimal candidates for therapeutic development.

References

A Comparative Guide to the Mass Spectrometric Characterization of Benzyl-PEG4-OTs and its Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometric characterization of Benzyl-PEG4-OTs, a common linker in Proteolysis Targeting Chimeras (PROTACs), and its precursor, Benzyl-PEG4-OH. Understanding the mass spectral behavior of these molecules is crucial for synthesis monitoring, quality control, and characterization of the final bioconjugates. This document outlines the expected mass spectral data, detailed experimental protocols for two common mass spectrometry techniques, and visual workflows to aid in experimental design.

Comparison of Mass Spectrometry Techniques

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two of the most common soft ionization techniques used for the analysis of PEGylated compounds. The choice between them depends on the specific analytical need, such as the requirement for coupling with liquid chromatography for separation of complex mixtures.

FeatureESI-MSMALDI-TOF MS
Ionization Principle Formation of ions from a fine spray of charged droplets.Laser-induced desorption and ionization from a solid matrix.
Coupling to LC Easily coupled to HPLC or UPLC for online separation and analysis.Typically an offline technique, though coupling is possible.
Sample Throughput Can be automated for high-throughput analysis.Generally lower throughput than ESI.
Adduct Formation Prone to forming various adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺).Also forms adducts, with sodium and potassium adducts being common.
Fragmentation In-source fragmentation can be controlled by adjusting cone voltage. Tandem MS (MS/MS) provides structural information.Post-source decay (PSD) or collision-induced dissociation (CID) can be used for fragmentation analysis.
Typical Use Case Ideal for analyzing complex mixtures and for obtaining detailed structural information through MS/MS.Well-suited for rapid molecular weight determination of purified samples and for analyzing a wide mass range.

Predicted Mass Spectrometry Data

The following tables summarize the predicted m/z values for the primary ions of this compound and Benzyl-PEG4-OH in both ESI-MS and MALDI-TOF MS. These predictions are based on the molecular weights of the compounds and the common adducts formed during ionization.

Table 1: Predicted m/z Values for this compound (Molecular Weight: 438.53 g/mol )

Ion SpeciesPredicted m/z (ESI-MS)Predicted m/z (MALDI-TOF MS)
[M+H]⁺439.18439.18
[M+Na]⁺461.16461.16
[M+K]⁺477.13477.13

Table 2: Predicted m/z Values for Benzyl-PEG4-OH (Molecular Weight: 284.35 g/mol )

Ion SpeciesPredicted m/z (ESI-MS)Predicted m/z (MALDI-TOF MS)
[M+H]⁺285.18285.18
[M+Na]⁺307.16307.16
[M+K]⁺323.13323.13

Predicted Fragmentation Patterns

Tandem mass spectrometry (MS/MS) can provide structural confirmation by inducing fragmentation of the parent ion. The expected fragmentation patterns for this compound and Benzyl-PEG4-OH are distinct and can be used for their unambiguous identification.

This compound: Fragmentation is expected to occur at the labile tosyl group and along the PEG chain. Common fragmentation pathways for aromatic sulfonamides in positive ion mode ESI-MS include the loss of SO₂ (64 Da) and cleavage of the C-O bond.[1][2]

Table 3: Predicted Major Fragment Ions for [M+H]⁺ of this compound (m/z 439.18)

Fragment DescriptionPredicted Fragment m/z
Loss of p-toluenesulfonic acid (C₇H₈O₃S)267.16
Loss of the tosyl group (C₇H₇O₂S)284.17
Cleavage of the benzyl group (C₇H₇)348.13
Fragmentation of the PEG chain (loss of C₂H₄O)395.16, 351.13, 307.11, etc.

Benzyl-PEG4-OH: Fragmentation of the protonated molecule will likely involve the neutral loss of water (18 Da) from the terminal hydroxyl group and cleavage at the ether linkages of the PEG chain.

Table 4: Predicted Major Fragment Ions for [M+H]⁺ of Benzyl-PEG4-OH (m/z 285.18)

Fragment DescriptionPredicted Fragment m/z
Loss of water (H₂O)267.16
Cleavage of the benzyl group (C₇H₇)194.13
Fragmentation of the PEG chain (loss of C₂H₄O)241.16, 197.13, 153.11, etc.

Experimental Protocols

Below are detailed protocols for the analysis of this compound and Benzyl-PEG4-OH using ESI-LC/MS and MALDI-TOF MS.

Protocol 1: ESI-LC/MS Analysis

1. Sample Preparation:

  • Dissolve the sample (this compound or Benzyl-PEG4-OH) in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase to a final concentration of 10-100 µg/mL.

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (can be varied to induce in-source fragmentation).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Mass Range: m/z 100-1000.

Protocol 2: MALDI-TOF MS Analysis

1. Sample and Matrix Preparation:

  • Sample Solution: Dissolve the sample (this compound or Benzyl-PEG4-OH) in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

2. Sample Spotting:

  • Mix the sample solution and the matrix solution in a 1:1 ratio (v/v).

  • Spot 1 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air dry completely (dried-droplet method).

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion reflector mode.

  • Laser: Nitrogen laser (337 nm).

  • Laser Intensity: Adjust to the minimum level required for good signal intensity to avoid excessive fragmentation.

  • Acceleration Voltage: 20 kV.

  • Mass Range: m/z 100-1500.

  • Calibration: Use a suitable calibrant mixture to calibrate the instrument in the desired mass range.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the mass spectrometric analysis of this compound and its alternatives.

ESI_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Solvent Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution LC HPLC/UPLC Separation Dilution->LC ESI Electrospray Ionization LC->ESI MS Mass Analyzer ESI->MS Detector Detector MS->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Spectrum Mass Spectrum Generation DataAcquisition->Spectrum Interpretation Data Interpretation Spectrum->Interpretation

Caption: ESI-LC/MS workflow for this compound analysis.

MALDI_TOF_MS_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Processing Sample This compound Sample Mix Mix Sample and Matrix Sample->Mix Matrix Matrix Solution Matrix->Mix Spot Spot on Target Plate Mix->Spot Laser Laser Desorption/Ionization Spot->Laser TOF Time-of-Flight Analyzer Laser->TOF Detector Detector TOF->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Spectrum Mass Spectrum Generation DataAcquisition->Spectrum Interpretation Data Interpretation Spectrum->Interpretation

References

Impact of linker length and composition on PROTAC stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge. While the warhead and E3 ligase ligand determine target engagement and recruitment, the linker connecting these two moieties plays a pivotal, yet often underappreciated, role in the overall stability and efficacy of the PROTAC molecule. This guide provides an objective comparison of how linker length and composition impact PROTAC stability, supported by experimental data and detailed methodologies.

The linker is not merely a passive tether; its length, flexibility, and chemical makeup are critical determinants of a PROTAC's ability to induce the formation of a stable and productive ternary complex, which is a prerequisite for target protein ubiquitination and subsequent degradation.[1] Furthermore, the linker significantly influences the physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability, all of which are crucial for its therapeutic potential.[2][3]

Impact of Linker Length on PROTAC Efficacy

The distance between the target protein and the E3 ligase, dictated by the linker length, is a critical parameter for successful protein degradation. An optimal linker length facilitates the proper orientation of the two proteins, leading to efficient ubiquitination.

A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[1] Conversely, an excessively long linker may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1] The ideal linker length is highly dependent on the specific target protein and E3 ligase pair and must be empirically determined.

Below is a summary of studies that have investigated the impact of linker length on PROTAC degradation efficiency, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
p38αNot SpecifiedNot Specified< 15Poor DegradationNot Specified
p38αNot SpecifiedNot Specified15-17Optimal DegradationNot Specified
p38αNot SpecifiedNot Specified20Efficient DegradationNot Specified
SOS1Not SpecifiedMethylene3>10,000<20
SOS1Not SpecifiedMethylene4~5,000~60
SOS1Not SpecifiedMethylene515.7100
SOS1Not SpecifiedMethylene6~2,000~80
SOS1Not SpecifiedMethylene7>10,000<40
SOS1Not SpecifiedMethylene8>10,000<20
SOS1Not SpecifiedMethylene9>10,000<20

Impact of Linker Composition on PROTAC Stability

The chemical composition of the linker influences a PROTAC's physicochemical properties, including its metabolic stability. The linker is often the most metabolically liable part of a PROTAC molecule. Common linker compositions include flexible alkyl and polyethylene glycol (PEG) chains, as well as more rigid structures containing cyclic moieties like piperazine or triazole rings.

Flexible linkers are synthetically accessible and can improve solubility, particularly in the case of PEG linkers. However, they can also be more susceptible to metabolism. For most PROTACs, as the linker length increases, the metabolic stability tends to decrease. Rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving pharmacokinetic properties. Studies have shown that incorporating rigid structures like piperazine or triazole rings into the linker can lead to longer metabolic half-lives compared to straight-chain linkers.

The following table summarizes findings on the impact of linker composition on PROTAC metabolic stability.

PROTAC SeriesLinker CompositionKey Finding on Metabolic StabilityReference
JQ1-based BET degraderStraight-chain alkyl (4 methylene units)Half-life of 135 min
JQ1-based BET degraderStraight-chain alkyl (8 methylene units)Half-life reduced to 18.2 min
General PROTACsPiperazine or triazole linkersLonger half-lives compared to straight-chain linkers
General PROTACsFlexible linear linkersOptimization to rigid cyclic linkers (piperidine, piperazine) is a favorable strategy to increase metabolic stability.
Various PROTACsCyclic linkers (piperazine, triazole)Generally resulted in higher metabolic stability compared to similar PROTACs with linear linkers.

Visualizing PROTAC Action and Evaluation

To better understand the processes involved, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC stability.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex Ub_Chain Poly-ubiquitin Chain Target->Ub_Chain Poly-ubiquitinated Target E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Chain->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis cluster_optimization Optimization Design Design PROTACs with varying linker length & composition Synthesis Chemical Synthesis Design->Synthesis Degradation_Assay Protein Degradation Assay (e.g., Western Blot) Synthesis->Degradation_Assay Stability_Assay Metabolic Stability Assays (Microsomal & Plasma) Synthesis->Stability_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Half_life Calculate Half-life (t½) Stability_Assay->Half_life SAR Structure-Activity Relationship (SAR) Analysis DC50_Dmax->SAR Half_life->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Design Iterative Design

Experimental workflow for evaluating PROTAC stability.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC stability. The following are protocols for key experiments cited in this guide.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate DC50 and Dmax values from the dose-response curves.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

1. Incubation:

  • A solution of the test PROTAC is incubated with liver microsomes (e.g., from human, rat, or mouse) and an NADPH-regenerating system to initiate the metabolic process. A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

2. Reaction Quenching:

  • The reaction is quenched by adding a solvent like acetonitrile.

3. Analysis:

  • The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent PROTAC.

4. Data Calculation:

  • The half-life (t½) and intrinsic clearance are calculated from the rate of disappearance of the compound over time.

Plasma Stability Assay

This assay determines the stability of a compound in plasma, identifying potential degradation by plasma enzymes.

1. Incubation:

  • The test compound is incubated with plasma from the species of interest (e.g., human, mouse) at 37°C.

  • Samples are collected at multiple time points (e.g., 0, 15, 30, 60, and 120 minutes).

2. Reaction Termination:

  • The reaction is stopped at each time point by adding a solvent such as methanol, which also serves to precipitate plasma proteins.

3. Sample Processing and Analysis:

  • After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining test compound.

4. Data Analysis:

  • The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample. The in vitro plasma half-life (t½) can then be determined.

Conclusion

The linker is a critical component in PROTAC design, with its length and composition having a profound impact on the molecule's stability and overall efficacy. The experimental data clearly demonstrates that systematic optimization of the linker is necessary for each new target protein and E3 ligase combination. While flexible linkers offer synthetic convenience, the incorporation of rigid structural elements is an emerging strategy to enhance metabolic stability and improve pharmacokinetic profiles. The protocols provided herein offer a framework for the systematic evaluation of PROTAC stability, enabling a more rational approach to the design of next-generation protein degraders.

References

The Influence of Benzyl-PEG4-Ots Linker on Ternary Complex Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of efficacy. No longer considered a mere spacer, the linker's composition, length, and flexibility profoundly influence the formation and stability of the pivotal ternary complex, ultimately dictating the efficiency of target protein degradation. This guide provides a comparative analysis of the Benzyl-PEG4-Ots linker, a polyethylene glycol (PEG)-based linker, and its effects on ternary complex formation relative to other commonly used linkers, such as alkyl chains and more rigid structures.

The Central Role of the Linker in PROTAC Function

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the prerequisite for the subsequent ubiquitination of the POI and its degradation by the proteasome.[2] The linker's role is to optimally orient the POI and the E3 ligase to facilitate this key ubiquitination step.

Comparative Analysis of Linker Types

The choice of linker can significantly impact a PROTAC's properties, including its solubility, cell permeability, and, most importantly, its ability to induce a productive ternary complex. Here, we compare the general characteristics of PEG-based linkers, like this compound, with other common linker classes.

Polyethylene Glycol (PEG) Linkers (e.g., this compound):

  • Properties: PEG linkers are hydrophilic, which can enhance the solubility and cell permeability of the PROTAC molecule.[3] They offer conformational flexibility, allowing the PROTAC to adopt various conformations to facilitate ternary complex formation.[4] The length of the PEG chain can be readily modified to optimize the distance between the target protein and the E3 ligase.

  • Advantages: Improved pharmacokinetic properties and synthetic accessibility. The hydrophilicity can mitigate the often high lipophilicity of the two ligands.

  • Considerations: Excessive flexibility can sometimes be detrimental, leading to an entropic penalty upon ternary complex formation.[2]

Alkyl Linkers:

  • Properties: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. They are generally more hydrophobic than PEG linkers.

  • Advantages: Synthetically straightforward and widely used in initial PROTAC design and optimization.

  • Considerations: The hydrophobicity can negatively impact solubility and may lead to non-specific binding. In some cases, replacing an alkyl chain with a PEG linker of similar length has been shown to impact degradation efficacy, suggesting that the atomic composition of the linker is a critical factor.

Rigid Linkers:

  • Properties: These linkers incorporate cyclic structures (e.g., piperazine, phenyl rings) to reduce conformational flexibility.

  • Advantages: The pre-organization of the PROTAC into a more defined conformation can lead to a lower entropic penalty upon binding and result in more stable ternary complexes and higher degradation potency.

  • Considerations: The lack of flexibility can also be a disadvantage if the rigid conformation is not optimal for the formation of a productive ternary complex.

Quantitative Comparison of Linker Effects on Ternary Complex Formation and Degradation

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of degradation achieved). The stability of the ternary complex is often characterized by the dissociation constant (Kd) and the cooperativity factor (α), which measures the change in binding affinity of one protein to the PROTAC in the presence of the other.

Table 1: Impact of Linker Type on BRD4 Degradation

PROTACE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Reference
MZ1VHLPEG~25>95
dBET1CRBNPEG<1>95
AT1VHLAlkyl~100>90
ARV-825CRBNPEG/Alkyl~5>95

Table 2: Impact of Linker Length on Degradation of BRD4 (CRBN-based PROTACs)

PROTAC VariantLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Compound A1215>90
Compound B155>95
Compound C188>95

Table 3: Biophysical Characterization of Ternary Complex Formation for BRD4-targeting PROTACs

PROTACTargetE3 LigaseBinary Kd (PROTAC to E3, nM)Ternary Kd (nM)Cooperativity (α)Reference
MZ1BRD4VHL674.415.2
AT1BRD4VHL2002500.8

Experimental Protocols

Accurate and reproducible experimental data are crucial for the rational design and optimization of PROTACs. Below are detailed methodologies for key experiments used to evaluate the effects of linkers on ternary complex formation and protein degradation.

Western Blotting for Protein Degradation

Objective: To quantify the reduction in the levels of a target protein following treatment with a PROTAC.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of treatment.

    • Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate DC50 and Dmax values from the dose-response curves.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) for binary and ternary complex formation.

Protocol:

  • Immobilization:

    • Immobilize the E3 ligase (e.g., biotinylated VHL) onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics (ka, kd) and affinity (KD).

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary). An α value greater than 1 indicates positive cooperativity, meaning the binding of the target protein to the PROTAC enhances the PROTAC's affinity for the E3 ligase.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH; entropy, ΔS) of binary and ternary complex formation.

Protocol:

  • Sample Preparation:

    • Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer to minimize heats of dilution.

  • Binary Titrations:

    • To determine the binding of the PROTAC to the E3 ligase, place the E3 ligase solution in the sample cell and the PROTAC solution in the syringe. Perform a series of injections and measure the heat change.

    • Similarly, titrate the PROTAC into the target protein solution to determine their binary binding parameters.

  • Ternary Titration:

    • To measure ternary complex formation, saturate the PROTAC with the target protein and titrate this complex into the E3 ligase solution in the sample cell.

  • Data Analysis:

    • Integrate the heat peaks from the titration data and fit them to a suitable binding model to determine KD, n, ΔH, and ΔS for each interaction.

    • Calculate the cooperativity factor (α) from the binary and ternary KD values.

Visualizing PROTAC Mechanisms and Workflows

dot

PROTAC_Mechanism POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC (e.g., with this compound) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex UbPOI Ubiquitinated POI TernaryComplex->UbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbPOI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

dot

Experimental_Workflow Start PROTAC Design & Synthesis Biophysical Biophysical Assays (SPR, ITC) Start->Biophysical Cellular Cellular Assays (Western Blot) Start->Cellular DataAnalysis Data Analysis (Kd, DC50, Dmax, α) Biophysical->DataAnalysis Cellular->DataAnalysis Optimization Linker Optimization DataAnalysis->Optimization Optimization->Start

Caption: Experimental workflow for PROTAC evaluation.

Conclusion

The linker is a critical component in the design of effective PROTACs, with its composition and length directly impacting ternary complex formation and subsequent protein degradation. PEG-based linkers, such as this compound, offer favorable properties like increased solubility and synthetic tractability. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation of various linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for researchers to systematically investigate the effects of different linkers and to rationally design novel PROTACs with improved therapeutic potential.

References

A Head-to-Head Comparison of Bioconjugation Linkers: Benzyl-PEG4-Ots vs. Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the synthesis of bioconjugates, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). The linker's properties profoundly influence the stability, efficacy, and pharmacokinetic profile of the final molecule. This guide provides an objective, data-driven comparison of two distinct linker technologies: the traditional electrophilic linker, Benzyl-PEG4-Ots, and the modern bioorthogonal click chemistry linkers.

This comparison will delve into the fundamental chemistry, reaction efficiency, stability, and typical applications of each linker type, supported by experimental data and detailed protocols to inform linker selection for your specific research needs.

At a Glance: Key Differences

FeatureThis compoundClick Chemistry Linkers
Reaction Type Nucleophilic Substitution (SN2)Cycloaddition ([3+2] or [4+2])
Reaction Partners Nucleophiles (e.g., amines, thiols)Azides and Alkynes/Alkenes
Bond Formed Ether, Thioether, or Amine1,2,3-Triazole or similar heterocycle
Biocompatibility Reaction is not bioorthogonalGenerally bioorthogonal (especially copper-free variants)
Reaction Speed Variable, dependent on nucleophile and conditionsGenerally fast, especially copper-catalyzed and strain-promoted versions
Primary Applications PROTACs, general bioconjugationADCs, PROTACs, live-cell imaging, surface functionalization

Chemical Principles and Reaction Mechanisms

This compound: A Classic Electrophile

This compound is a polyethylene glycol (PEG) linker functionalized with a benzyl ether protecting group at one terminus and a tosylate (Ots) group at the other. The tosylate is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack by functional groups such as amines (-NH2) or thiols (-SH) present on biomolecules or payloads. This results in the formation of a stable amine or thioether bond.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of this reaction is dependent on the concentration of both the linker and the nucleophile.[1]

Click Chemistry: A Bioorthogonal Revolution

The term "click chemistry" describes a class of reactions that are rapid, high-yielding, and highly specific, forming a stable covalent bond with minimal byproducts.[2][3] In the context of bioconjugation, the most prominent click reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5]

  • CuAAC: This reaction involves the cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole ring.

  • SPAAC: To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide to form a triazole ring.

The resulting triazole ring is exceptionally stable under physiological conditions.

Quantitative Performance Data

Direct head-to-head quantitative comparisons in a single system are scarce in the literature. However, by synthesizing data from various sources, we can establish a comparative performance overview.

Table 1: Reaction Kinetics and Efficiency
Linker/ReactionReactantsTypical Reaction TimeReported YieldSecond-Order Rate Constant (M⁻¹s⁻¹)
This compound (SN2) Amine NucleophileHours to Overnight85-95% (synthesis dependent)Variable (highly dependent on nucleophile and conditions)
CuAAC Benzyl Azide + Terminal Alkyne30-60 minutes>95%~1-100
SPAAC Benzyl Azide + DBCO30-60 minutes>90%~0.1-1.0
SPAAC Benzyl Azide + BCNHours>90%~0.002-0.06
IEDDA Tetrazine + TCO< 5 minutes>99%up to 10⁶

Note: Reaction times and yields are highly dependent on specific substrates, concentrations, and reaction conditions. Rate constants are synthesized from multiple literature sources for representative reactions and should be considered as a general guide.

Table 2: Linker Stability

The stability of the formed linkage is paramount for the in vivo performance of bioconjugates, preventing premature payload release.

Linkage TypeFormed FromCleavage MechanismPlasma Stability
Amine/Ether Bond This compoundEnzymatic/Chemical (slow)Generally High
1,2,3-Triazole Click Chemistry (CuAAC/SPAAC)Metabolically very stableExcellent
Val-Cit Dipeptide Protease-Cleavable LinkerCathepsin B CleavageHigh in human plasma, less stable in rodent plasma
Disulfide Thiol-Reactive LinkerReduction (e.g., by Glutathione)Moderate, cleavable in reducing environments
Thiosuccinimide Ether Maleimide LinkerNon-cleavable (requires antibody degradation)High, but susceptible to retro-Michael reaction

Data synthesized from multiple sources on ADC linker stability.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates.

Protocol 1: PROTAC Synthesis using this compound

This protocol outlines the synthesis of a PROTAC by sequentially coupling an E3 ligase ligand and a protein of interest (POI) ligand to the this compound linker.

Step 1: Tosylation of Benzyl-PEG4-alcohol (if starting from the alcohol)

  • Dissolve Benzyl-PEG4-alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 eq) and cool the mixture to 0°C.

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Purify the resulting this compound by flash column chromatography.

Step 2: Coupling with E3 Ligase Ligand (Amine)

  • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the reaction at an elevated temperature (e.g., 60°C) overnight.

  • Purify the E3 ligase ligand-linker conjugate by preparative HPLC.

Step 3: Deprotection and Coupling with POI Ligand

  • Remove the benzyl protecting group from the E3 ligase ligand-linker conjugate via catalytic hydrogenation (e.g., H₂, Pd/C).

  • Activate the newly formed hydroxyl group (details depend on the desired coupling chemistry with the POI ligand).

  • Couple the activated linker to the POI ligand.

  • Purify the final PROTAC molecule using preparative HPLC.

Protocol 2: ADC Synthesis via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the conjugation of an azide-modified drug to an alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody in phosphate-buffered saline (PBS).

  • Azide-modified drug stock solution in DMSO.

  • Copper(II) sulfate (CuSO₄) stock solution in water.

  • Ligand (e.g., THPTA) stock solution in water.

  • Sodium ascorbate stock solution in water (prepare fresh).

Procedure:

  • Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ solution and the THPTA ligand solution (e.g., 1:2 molar ratio). Allow to stand for a few minutes.

  • Reaction Mixture: In a separate tube, combine the alkyne-modified antibody with the azide-modified drug (typically a 4- to 10-fold molar excess of the drug).

  • Initiation: Add the catalyst premix to the antibody-drug mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix and incubate at room temperature for 30-60 minutes, protected from light.

  • Purification: Remove unreacted reagents and byproducts using size-exclusion chromatography (e.g., a desalting column) to yield the purified ADC.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

Protocol 3: In Vitro Plasma Stability Assay

This assay is essential for evaluating the stability of the linker in a biological matrix.

Procedure:

  • Incubation: Incubate the bioconjugate (e.g., ADC or PROTAC) at a specific concentration (e.g., 100 µg/mL) in human or mouse plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), collect an aliquot of the plasma-conjugate mixture.

  • Sample Processing: For ADCs, the conjugate can be enriched from the plasma using affinity capture beads (e.g., Protein A). For PROTACs, a protein precipitation step is typically performed.

  • Analysis:

    • LC-MS: Analyze the samples by Liquid Chromatography-Mass Spectrometry to quantify the intact bioconjugate and any released payload or degradation products.

    • ELISA: For ADCs, separate ELISAs can be used to measure the concentration of total antibody and antibody-conjugated drug. The difference indicates the extent of drug deconjugation.

  • Data Analysis: Plot the percentage of intact conjugate or the concentration of released payload over time to determine the linker's stability and half-life in plasma.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide clear visual representations of the synthetic workflows.

PROTAC_Synthesis_Workflow cluster_0 This compound Pathway cluster_1 Click Chemistry Pathway (SPAAC) Ligand_A-NH2 E3 Ligase Ligand (with Amine) Couple_1 SN2 Reaction (e.g., DIPEA, DMF, 60°C) Ligand_A-NH2->Couple_1 Bn-PEG4-Ots This compound Bn-PEG4-Ots->Couple_1 Intermediate_1 Ligand_A-NH-PEG4-Bn Couple_1->Intermediate_1 Deprotection Benzyl Deprotection (H2, Pd/C) Intermediate_1->Deprotection Intermediate_2 Ligand_A-NH-PEG4-OH Deprotection->Intermediate_2 Couple_2 Coupling Reaction Intermediate_2->Couple_2 Ligand_B-X POI Ligand (with reactive group X) Ligand_B-X->Couple_2 Final_PROTAC_A Final PROTAC Couple_2->Final_PROTAC_A Ligand_C-Azide E3 Ligase Ligand (with Azide) Click_Reaction SPAAC Reaction Ligand_C-Azide->Click_Reaction Linker-DBCO DBCO-PEG4-COOH Amide_Coupling Amide Coupling (EDC, NHS) Linker-DBCO->Amide_Coupling Ligand_D-Amine POI Ligand (with Amine) Ligand_D-Amine->Amide_Coupling Intermediate_3 POI-Linker-DBCO Amide_Coupling->Intermediate_3 Intermediate_3->Click_Reaction Final_PROTAC_B Final PROTAC Click_Reaction->Final_PROTAC_B

Caption: Comparative synthetic workflows for PROTAC synthesis.

ADC_Conjugation_Workflow cluster_0 Click Chemistry (CuAAC) Workflow Antibody_Alkyne Alkyne-Modified Antibody CuAAC CuAAC Reaction (CuSO4, Ligand, Ascorbate) Antibody_Alkyne->CuAAC Drug_Azide Azide-Modified Drug Drug_Azide->CuAAC Purification_ADC Purification (SEC) CuAAC->Purification_ADC Final_ADC Antibody-Drug Conjugate Purification_ADC->Final_ADC

Caption: Workflow for ADC synthesis via click chemistry.

Conclusion: Making the Right Choice

The selection between this compound and click chemistry linkers is not a matter of one being definitively superior, but rather which is best suited for the specific application.

Choose this compound when:

  • You are performing a traditional, stepwise synthesis of a small molecule conjugate like a PROTAC.

  • The reacting partner has a readily available and highly reactive nucleophile (amine or thiol).

  • Bioorthogonality is not a requirement, as the reaction is performed in a controlled chemical environment.

Choose Click Chemistry Linkers when:

  • High specificity and efficiency are paramount. The bioorthogonal nature of click chemistry prevents side reactions with other functional groups in complex systems.

  • Biocompatibility is critical. Copper-free click reactions (SPAAC, IEDDA) are ideal for live-cell labeling and in vivo applications.

  • You are synthesizing complex bioconjugates like ADCs. Click chemistry allows for the precise and controlled attachment of payloads to antibodies, leading to more homogeneous products.

  • Rapid reaction kinetics are required. CuAAC and especially IEDDA reactions proceed very quickly, even at low concentrations.

For drug development professionals, the trend is increasingly moving towards bioorthogonal methods like click chemistry for the construction of complex biologics such as ADCs, owing to the enhanced control and homogeneity they provide. For PROTAC synthesis, while traditional methods using linkers like this compound are well-established, click chemistry offers a powerful and modular approach for rapidly creating and testing libraries of PROTACs with diverse linker architectures. Ultimately, a thorough understanding of the chemical principles and performance characteristics of each linker type will empower researchers to make the most informed decision for their next breakthrough.

References

Assessing the In Vivo Stability of Benzyl-PEG4-Ots-Containing PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy. The linker component, which connects the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in the overall pharmacokinetic (PK) and pharmacodynamic (PD) properties of these heterobifunctional molecules. This guide provides a comparative assessment of the in vivo stability of PROTACs containing a Benzyl-PEG4-Ots linker against common alternatives, supported by experimental data and detailed protocols.

Executive Summary

The this compound linker, a polyethylene glycol (PEG)-based linker, is often utilized to enhance the solubility of PROTACs. However, PEG linkers can be susceptible to metabolic degradation in vivo, potentially impacting their half-life and overall exposure.[1][2] Alternative linker strategies, such as the use of more rigid alkyl or heterocyclic structures, may offer improved metabolic stability.[2] The choice of linker should be carefully considered and empirically tested to optimize the in vivo performance of a PROTAC.

Data Presentation: Quantitative Comparison of PROTAC Linker Performance

The following tables summarize representative in vivo pharmacokinetic data for PROTACs with different linker types. It is important to note that specific in vivo stability data for PROTACs containing the this compound linker is not extensively available in the public domain. The data presented here is illustrative of the general trends observed for different linker classes.

Table 1: Representative In Vivo Pharmacokinetic Parameters of PROTACs with Different Linker Types in Rodents

Linker TypePROTAC ExampleAnimal ModelDose & RouteT½ (hours)CL (mL/min/kg)Vd (L/kg)Oral Bioavailability (%)Reference
PEG-based Representative PEG-Linker PROTACRat1 mg/kg IV2.5153.0< 5[3]
Alkyl-based Representative Alkyl-Linker PROTACMouse5 mg/kg IV4.882.515[4]
Rigid (Piperazine) Representative Rigid-Linker PROTACRat2 mg/kg IV8.251.830

Note: Data are representative and intended for comparative purposes. Actual values will vary depending on the specific PROTAC, target, and experimental conditions.

Table 2: In Vivo Target Protein Degradation in Tumor Xenografts

Linker TypePROTAC ExampleTumor ModelDosing RegimenMax. Degradation (Dmax)Duration of DegradationReference
PEG-based Representative PEG-Linker PROTACMCF7 Xenograft10 mg/kg, oral, QD~70% at 24hRecovers after 48h
Alkyl-based Representative Alkyl-Linker PROTAC22Rv1 Xenograft10 mg/kg, oral, QD>90% at 24hSustained at 72h
Rigid (Piperazine) Representative Rigid-Linker PROTACVCaP Xenograft5 mg/kg, oral, QD>95% at 24hSustained > 96h

Note: Dmax values are approximate and depend on the specific assay and time point.

Mandatory Visualization

PROTAC_Metabolism cluster_circulation Systemic Circulation cluster_liver Liver (Metabolism) cluster_excretion Excretion PROTAC This compound PROTAC CYP3A4 CYP3A4 PROTAC->CYP3A4 Phase I Oxidation AOX Aldehyde Oxidase PROTAC->AOX Oxidation Metabolites Inactive Metabolites (e.g., cleaved linker, oxidized warhead) CYP3A4->Metabolites AOX->Metabolites Urine Urine Metabolites->Urine Feces Feces Metabolites->Feces

Primary metabolic pathways of PROTACs in vivo.

Experimental_Workflow start In Vivo Dosing (e.g., mouse model) pk_sampling Pharmacokinetic Sampling (Plasma, Tissues) start->pk_sampling pd_sampling Pharmacodynamic Sampling (Tumor, Tissues) start->pd_sampling lcms LC-MS/MS Analysis of PROTAC levels pk_sampling->lcms wb Western Blot Analysis of Target Protein Levels pd_sampling->wb data_analysis Data Analysis (PK parameters, % Degradation) lcms->data_analysis wb->data_analysis conclusion Assessment of In Vivo Stability & Efficacy data_analysis->conclusion

Experimental workflow for assessing PROTAC in vivo stability.

Experimental Protocols

In Vivo Pharmacokinetic (PK) Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of a PROTAC following intravenous (IV) and oral (PO) administration in mice.

a. Animal Model and Dosing:

  • Animals: Male BALB/c mice (6-8 weeks old).

  • Acclimatization: Acclimatize animals for at least 3 days before the experiment.

  • Formulation: Prepare the PROTAC in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Dosing:

    • IV: Administer a single dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

b. Sample Collection:

  • Collect blood samples (approximately 50 µL) from the saphenous vein at designated time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Process blood to plasma by centrifugation at 4°C.

  • At the final time point, euthanize the animals and collect tissues of interest (e.g., liver, tumor). Flash-freeze samples in liquid nitrogen and store at -80°C until analysis.

c. Sample Preparation for LC-MS/MS Analysis:

  • Plasma: To 20 µL of plasma, add 80 µL of acetonitrile containing an internal standard to precipitate proteins. Vortex and centrifuge.

  • Tissues: Homogenize tissues in a suitable buffer. Perform protein precipitation as described for plasma.

  • Transfer the supernatant to a new plate for analysis.

d. LC-MS/MS Analysis:

  • Use a validated LC-MS/MS method for the quantification of the PROTAC in the prepared samples.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Data Analysis: Calculate pharmacokinetic parameters (T½, CL, Vd, AUC) using appropriate software (e.g., Phoenix WinNonlin).

In Vivo Pharmacodynamic (PD) Study in Tumor Xenograft Model

This protocol describes the assessment of target protein degradation in a tumor xenograft model following PROTAC treatment.

a. Animal Model and Tumor Implantation:

  • Animals: Female immunodeficient mice (e.g., NOD-SCID).

  • Cell Line: Subcutaneously implant relevant human cancer cells (e.g., 1 x 10^7 cells in Matrigel) into the flank of the mice.

  • Tumor Growth: Monitor tumor growth until they reach a palpable size (e.g., 100-150 mm³).

b. PROTAC Administration:

  • Randomize mice into treatment and vehicle control groups.

  • Administer the PROTAC at the desired dose and schedule (e.g., once daily by oral gavage).

c. Tissue Collection and Lysate Preparation:

  • At specified time points after the final dose, euthanize the animals and excise the tumors.

  • Homogenize the tumor tissue in lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.

d. Western Blot Analysis:

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated group.

Conclusion

The in vivo stability of a PROTAC is a multifaceted property influenced significantly by the choice of linker. While this compound linkers can confer favorable solubility, their inherent flexibility and composition may render them more susceptible to metabolic degradation compared to more rigid linker designs. A comprehensive assessment of both pharmacokinetic and pharmacodynamic endpoints is essential for the rational design and optimization of PROTACs with desired in vivo properties. The experimental protocols provided in this guide offer a framework for conducting such evaluations. Ultimately, the optimal linker is context-dependent and requires empirical validation for each specific PROTAC program.

References

A Comparative Guide to the NMR Analysis of Benzyl-PEG4-OTs Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the successful synthesis and purification of PEGylated compounds are critical. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) analysis for the reaction product of Benzyl-PEG4-OH tosylated to Benzyl-PEG4-OTs. It includes experimental data, protocols, and visualizations to aid in the identification and quality assessment of the final product.

Data Presentation: Comparative ¹H NMR Analysis

The following table summarizes the expected ¹H NMR chemical shifts for the starting material (Benzyl-PEG4-OH), the desired product (this compound), and potential impurities. The data is compiled from analogous compounds and spectral databases, providing a reliable reference for reaction monitoring and product characterization.

CompoundProton SignalMultiplicityChemical Shift (δ) in ppm (CDCl₃)Integration
Benzyl-PEG4-OH Ar-H (Benzyl)m7.25-7.355H
-O-CH₂ -Phs4.572H
PEG Backbone (-O-CH₂ -CH₂ -O-)m3.55-3.7516H
-CH₂ -OHt3.702H
-OH br sVariable (typically 1.5-2.5)1H
This compound Ar-H (Tosyl)d7.782H
Ar-H (Benzyl)m7.25-7.355H
Ar-H (Tosyl)d7.342H
-O-CH₂ -Phs4.572H
-CH₂ -OTst4.152H
PEG Backbone (-O-CH₂ -CH₂ -O-)m3.55-3.7014H
Ar-CH₃ (Tosyl)s2.453H
TsCl (p-toluenesulfonyl chloride) Ar-H d7.902H
Ar-H d7.402H
Ar-CH₃ s2.483H
Triethylamine (Et₃N) -CH₂ -q2.546H
-CH₃ t1.039H
Pyridinium tosylate Pyridinium protonsm7.5-8.55H
Tosyl protonsd, d, s7.7, 7.2, 2.37H

Experimental Protocols

Synthesis of this compound

This protocol outlines a general procedure for the tosylation of Benzyl-PEG4-OH.

Materials:

  • Benzyl-PEG4-OH

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • 0.1 N HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve Benzyl-PEG4-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine or pyridine (1.5-2 equivalents) to the solution and stir for 10 minutes.

  • Slowly add p-toluenesulfonyl chloride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 0.1 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

NMR Sample Preparation and Analysis

Procedure:

  • Accurately weigh 5-10 mg of the dried product.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean and dry NMR tube.

  • Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

  • Process the spectrum, including phasing, baseline correction, and integration of the signals.

  • Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

Mandatory Visualization

The following diagrams illustrate the reaction pathway and the analytical workflow for the synthesis and analysis of this compound.

reaction_pathway benzyl_peg_oh Benzyl-PEG4-OH benzyl_peg_ots This compound benzyl_peg_oh->benzyl_peg_ots DCM, 0°C to rt tscl TsCl (p-Toluenesulfonyl chloride) tscl->benzyl_peg_ots base Base (Et3N or Pyridine) base->benzyl_peg_ots

Figure 1. Reaction scheme for the synthesis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis reaction Reaction of Benzyl-PEG4-OH with TsCl and Base workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup drying Drying and Concentration workup->drying purification Column Chromatography (if necessary) drying->purification sample_prep Sample Preparation (Dissolve in CDCl3) purification->sample_prep Pure Product nmr_acquisition 1H NMR Spectrum Acquisition (400 MHz) sample_prep->nmr_acquisition data_processing Data Processing and Interpretation nmr_acquisition->data_processing

Figure 2. Experimental workflow for synthesis and NMR analysis.

Comparison with Alternatives and Impurity Profile

Alternative Synthesis Routes:

While the tosylation of the corresponding alcohol is the most common method, alternative approaches for synthesizing PEG-OTs derivatives exist. One notable method involves a chromatography-free synthesis strategy, which can be advantageous for large-scale production by minimizing solvent usage and simplifying purification.

Common Impurities and Side Products:

  • Unreacted Benzyl-PEG4-OH: The presence of the starting material is indicated by a broad hydroxyl (-OH) peak and the triplet corresponding to the methylene group adjacent to the hydroxyl (-CH₂-OH) at around 3.70 ppm.

  • Excess TsCl and its hydrolysis product (p-toluenesulfonic acid): Residual TsCl can be identified by its characteristic aromatic signals. Its hydrolysis product can lead to acidic impurities in the final product.

  • Base (Triethylamine or Pyridine): Residual base is easily identified by its characteristic signals in the ¹H NMR spectrum.

  • Formation of Ditosylated PEG: If the starting PEG material is not exclusively monobenzylated, ditosylation can occur. This would result in a symmetric molecule, and the integration of the tosyl protons would be double that of the benzyl protons.

  • Formation of Benzyl Chloride: In some cases, particularly with electron-withdrawing groups on the benzyl ring (not the case here but a noteworthy side reaction), the tosylate can be displaced by chloride ions from the tosyl chloride reagent or the reaction medium to form the corresponding benzyl chloride. This would result in a slight upfield shift of the benzylic protons compared to the starting alcohol.

By carefully analyzing the ¹H NMR spectrum and comparing it with the provided data, researchers can effectively assess the purity of their synthesized this compound, identify any significant impurities, and confirm the successful conversion of the starting material.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Benzyl-PEG4-Ots

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of Benzyl-PEG4-Ots, ensuring laboratory safety and environmental compliance.

This compound is a PEG-based PROTAC linker used in chemical synthesis and bioconjugation.[1][2][3] Although it may be shipped as a non-hazardous chemical for research purposes, its components suggest that it should be handled as a chemical waste product with care.[1] The benzyl and tosylate moieties, in particular, warrant a cautious approach to disposal.

Key Chemical and Safety Data

To ensure safe handling, it's crucial to be aware of the known properties of this compound. The following table summarizes key quantitative data for the compound.

PropertyValue
Chemical Formula C22H30O7S
Molecular Weight 438.54 g/mol [1]
CAS Number 89346-82-7
Appearance Liquid
Purity >95%
Storage Conditions Short term (days to weeks): 0 - 4°C, Dry, dark. Long term (months to years): -20°C.

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound involves treating it as a hazardous chemical waste. This ensures the highest level of safety and environmental protection.

1. Waste Collection and Segregation:

  • Pure this compound: Any unused or waste this compound should be collected in its original container or a clearly labeled, chemically compatible, and sealable waste container.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, absorbent pads, and other labware, should be considered contaminated. These items must be collected in a designated and clearly labeled hazardous waste container.

  • Solutions: If the this compound is in a solvent, the entire solution must be treated as hazardous waste. Do not dispose of it down the drain. Collect the solution in a labeled, sealed container appropriate for chemical waste.

2. Spill Management: In the event of a spill, follow these steps:

  • Ventilation: Ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment: For liquid spills, use an inert absorbent material such as sand, diatomaceous earth, or vermiculite.

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water. The cleaning materials should also be disposed of as hazardous waste.

3. Storage of Waste:

  • Store all waste containers holding this compound and related contaminated materials in a designated, cool, dry, and well-ventilated area.

  • Ensure containers are tightly sealed to prevent leaks or evaporation.

  • Store these waste containers away from incompatible materials, particularly strong oxidizing agents.

4. Final Disposal:

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste.

  • Arrange for the collection of the waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

  • Never pour this compound or its solutions down the sanitary sewer. While PEG itself is biodegradable, the overall compound's properties and the potential impact on wastewater treatment systems necessitate professional disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Collection & Containment cluster_3 Storage & Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type pure_compound Pure Compound / Unused Reagent waste_type->pure_compound Pure contaminated_materials Contaminated Labware (Gloves, Tips, etc.) waste_type->contaminated_materials Contaminated solutions Solutions Containing this compound waste_type->solutions Solution collect_pure Collect in Labeled, Sealed, Compatible Container pure_compound->collect_pure collect_contaminated Collect in Designated Hazardous Waste Bag/Container contaminated_materials->collect_contaminated collect_solutions Collect in Labeled, Sealed Waste Solvent Container solutions->collect_solutions storage Store in Designated, Ventilated, Secure Area collect_pure->storage collect_contaminated->storage collect_solutions->storage disposal Arrange for Pickup by Licensed Waste Disposal Contractor / EHS storage->disposal

Disposal workflow for this compound waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.